Mc-MMAD
描述
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属性
分子式 |
C51H77N7O9S |
|---|---|
分子量 |
964.3 g/mol |
IUPAC 名称 |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[(4R)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
InChI |
InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34?,35?,37?,38?,39?,44?,45?,46-,47?/m1/s1 |
InChI 键 |
OZUQLKHIIRUJRZ-GXUPLMMYSA-N |
手性 SMILES |
CCC(C)[C@H](C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mc-MMAD: A Potent Component of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mc-MMAD is a pivotal drug-linker conjugate employed in the development of next-generation targeted cancer therapies, specifically antibody-drug conjugates (ADCs). It comprises two key components: Monomethylauristatin D (MMAD), a highly potent synthetic antineoplastic agent that functions as a tubulin inhibitor, and a maleimidocaproyl (Mc) linker. This maleimide-containing linker facilitates the covalent attachment of the cytotoxic MMAD payload to monoclonal antibodies (mAbs), enabling the specific delivery of the therapeutic agent to cancer cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its application in ADC development and cellular assays.
Introduction
Antibody-drug conjugates represent a significant advancement in precision oncology, combining the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy of an ADC is critically dependent on the properties of its constituent parts: the antibody, the linker, and the cytotoxic payload. This compound serves as a state-of-the-art payload-linker system, with MMAD being a member of the auristatin family of dolastatin 10 analogs, renowned for their sub-nanomolar cytotoxic activity. The maleimidocaproyl linker provides a stable connection between the antibody and MMAD, designed to remain intact in circulation and release the active drug upon internalization into the target cancer cell.
Chemical and Physical Properties
This compound is a complex organic molecule with the following key characteristics:
| Property | Value |
| Chemical Name | 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(1S)-1-{[(1S)-1-{--INVALID-LINK--carbamoyl}-2-methylpropyl]carbamoyl}-2-methylpropyl]-N-methylhexanamide[1] |
| Molecular Formula | C₅₁H₇₇N₇O₉S[1][2] |
| Molecular Weight | 964.26 g/mol [1][2] |
| CAS Number | 1401963-15-2[1][2] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[3] |
| Storage | Store as a powder at -20°C for long-term stability[1] |
Mechanism of Action: Tubulin Inhibition and Downstream Signaling
The cytotoxic activity of this compound is conferred by its Monomethylauristatin D (MMAD) component, a potent inhibitor of tubulin polymerization.[3][4][5]
Disruption of Microtubule Dynamics
Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Microtubules are highly dynamic structures, constantly undergoing phases of polymerization and depolymerization, a process vital for cell division, intracellular transport, and maintenance of cell shape.
MMAD binds to the vinca domain on β-tubulin, interfering with the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately leading to apoptotic cell death.[1]
Signaling Pathways
The inhibition of tubulin polymerization by MMAD triggers a cascade of downstream signaling events culminating in apoptosis.
The process begins with the binding of the this compound-containing ADC to its target antigen on the cancer cell surface, followed by internalization. Inside the cell, the linker is cleaved, releasing active MMAD. The subsequent disruption of microtubule dynamics leads to a prolonged mitotic block. This arrest activates the spindle assembly checkpoint, which in turn can trigger the intrinsic apoptotic pathway. Key events include the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, ultimately executing programmed cell death.
Quantitative Data
While specific IC50 values for MMAD across a wide range of cell lines are not extensively published in readily available literature, its high potency is well-established. For the closely related and widely used auristatin, Monomethylauristatin E (MMAE), extensive cytotoxicity data is available and serves as a strong indicator of the potency of this class of compounds.
| Cell Line | Cancer Type | MMAE IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [5][6] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [5][6] |
| MDA-MB-468 | Breast Cancer | Lower than MDA-MB-453 | [7][8] |
| MDA-MB-453 | Breast Cancer | Higher than MDA-MB-468 | [7][8] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [9] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [9] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [9] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [9] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the coupling of the maleimidocaproyl (Mc) linker to the N-terminus of Monomethylauristatin D (MMAD). While a specific, detailed protocol for this compound is not publicly available, the synthesis of the analogous Mc-MMAF provides a representative procedure.
Protocol Outline (adapted from Mc-MMAF synthesis):
-
Activation of Maleimidocaproic Acid: The carboxylic acid of maleimidocaproic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Coupling Reaction: The activated maleimidocaproic acid is reacted with the N-terminal amine of MMAD in an appropriate aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). A non-nucleophilic base like diisopropylethylamine (DIEA) is typically added to neutralize any acid formed during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using column chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the pure this compound.
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Conjugation of this compound to an Antibody
The maleimide group of this compound reacts with free thiol groups on a monoclonal antibody to form a stable thioether bond. The most common method involves the reduction of the antibody's interchain disulfide bonds.
Detailed Protocol:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, typically a phosphate or borate buffer at a pH between 7.0 and 8.0.
-
Reduction of Disulfide Bonds: A reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), is added to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups. The molar excess of the reducing agent and the reaction time and temperature are optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Removal of Reducing Agent: The excess reducing agent is removed from the reduced antibody solution, for example, by using a desalting column or through buffer exchange.
-
Conjugation Reaction: A solution of this compound in a co-solvent like DMSO is added to the reduced antibody solution. The maleimide group of this compound reacts with the free thiol groups on the antibody via a Michael addition reaction. The reaction is typically carried out at 4°C for a defined period.
-
Quenching the Reaction: The conjugation reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purification of the ADC: The resulting ADC is purified to remove unconjugated this compound, quenching reagent, and any aggregated antibody. Size exclusion chromatography (SEC) is a commonly used method for this purpose.
-
Characterization of the ADC: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), the concentration of the ADC, the level of aggregation, and its binding affinity to the target antigen.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagents and Materials:
-
Purified tubulin (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound (MMAD or this compound) dissolved in DMSO
-
Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor)
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
In a pre-chilled 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.
-
Add the tubulin/GTP solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass for each condition.
-
Calculate the IC50 value for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound is a highly effective drug-linker conjugate that plays a crucial role in the development of potent and specific antibody-drug conjugates for cancer therapy. Its mechanism of action, centered on the potent inhibition of tubulin polymerization by MMAD, leads to cell cycle arrest and apoptosis in targeted cancer cells. The detailed protocols provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their ADC programs and to further investigate its biological effects. The continued exploration and optimization of ADCs incorporating advanced components like this compound hold great promise for improving outcomes for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mc-MMAD Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mc-MMAD is a potent cytotoxic agent utilized in the development of Antibody-Drug Conjugates (ADCs). It comprises Monomethyl Auristatin D (MMAD), a synthetic analog of the natural antimitotic agent dolastatin 10, conjugated to a maleimidocaproyl (Mc) linker. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on the molecular interactions of its active payload, MMAD. It details the inhibition of tubulin polymerization, the resulting cell cycle arrest, and the subsequent induction of apoptosis. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the primary signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.
Introduction
Antibody-Drug Conjugates (ADCs) represent a targeted therapeutic approach designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This compound is a key component in this platform, serving as a payload that is released within the target cell. The maleimidocaproyl (Mc) linker is designed to be stable in circulation and effectively release the active MMAD component upon internalization of the ADC. The core of this compound's cytotoxic activity lies in the mechanism of its active warhead, Monomethyl Auristatin D (MMAD).
Core Mechanism of Action: Tubulin Inhibition
The primary molecular target of MMAD is tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.
MMAD acts as a potent inhibitor of tubulin polymerization. It binds to the vinca alkaloid-binding site on β-tubulin, which is located at the interface between two tubulin heterodimers. This binding prevents the assembly of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data on Auristatin Activity
While specific IC50 values for MMAD are not extensively published, data from its close and widely studied analog, Monomethyl Auristatin E (MMAE), provide a strong indication of its potency.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| MMAE | Cytotoxicity | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | [1] |
| MMAE | Cytotoxicity | HEK293 (Kidney) | 4.24 ± 0.37 | [1] |
| MMAE | Cytotoxicity | BxPC-3 (Pancreatic Cancer) | 0.97 ± 0.10 | [2] |
| MMAE | Cytotoxicity | PSN-1 (Pancreatic Cancer) | 0.99 ± 0.09 | [2] |
| MMAE | Cytotoxicity | Capan-1 (Pancreatic Cancer) | 1.10 ± 0.44 | [2] |
| MMAE | Cytotoxicity | Panc-1 (Pancreatic Cancer) | 1.16 ± 0.49 | [2] |
Signaling Pathway of MMAD-Induced Apoptosis
The prolonged G2/M arrest induced by MMAD triggers a signaling cascade that culminates in apoptosis. This pathway involves the activation of the spindle assembly checkpoint (SAC), modulation of Bcl-2 family proteins, and activation of caspases.
Upon internalization of the this compound ADC, the MMAD payload is released and inhibits tubulin polymerization, leading to G2/M arrest. This prolonged mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins.[3] This disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of Bax and Bak. These pro-apoptotic proteins induce mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[4][5] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, resulting in apoptosis.[4][6][7]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)
-
Test compound (MMAD) dissolved in an appropriate solvent (e.g., DMSO)
-
Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
Pre-warmed 96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reconstitute tubulin to 3 mg/mL in G-PEM buffer on ice.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.1 µM to 10 µM) to the wells of the pre-warmed 96-well plate.[8] Include wells for positive and negative controls.
-
Add 100 µL of the reconstituted tubulin solution to each well.[8]
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for one hour.[8]
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound required to reduce the viability of a cell population by 50% (IC50). The MTT assay is a common colorimetric method.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound or free MMAD)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caspase Activation Assay
This assay measures the activity of key apoptotic enzymes, such as caspase-3 and caspase-9.
Materials:
-
Cells treated with the test compound to induce apoptosis
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Caspase-9 substrate (e.g., LEHD-pNA or a fluorogenic substrate)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with the test compound for a time course to induce apoptosis.
-
Lyse the cells to release cellular contents, including caspases.
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer and the specific caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The signal is proportional to the caspase activity in the sample.
Conclusion
This compound exerts its potent cytotoxic effect through a well-defined mechanism of action centered on the inhibition of tubulin polymerization by its active payload, MMAD. This leads to G2/M cell cycle arrest and the subsequent activation of the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the caspase cascade. The data on the high potency of auristatins, coupled with the targeted delivery mechanism of ADCs, underscores the therapeutic potential of this compound in oncology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to further elucidate the activity of this compound and develop next-generation targeted cancer therapies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 6. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Mc-MMAD: A Technical Guide to a Potent Component of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-MMAD, or maleimidocaproyl-monomethyl auristatin D, is a pivotal component in the development of next-generation targeted cancer therapies. It is a drug-linker conjugate, combining the potent cytotoxic agent monomethyl auristatin D (MMAD) with a maleimidocaproyl (Mc) linker. This construct is designed for covalent attachment to monoclonal antibodies (mAbs), creating antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs that deliver highly potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
MMAD itself is a synthetic analogue of the natural antineoplastic agent dolastatin 10. Like other members of the auristatin family, MMAD is a highly potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells. The maleimidocaproyl linker provides a stable connection to the antibody via cysteine residues, ensuring that the cytotoxic payload remains attached until the ADC reaches its target. This in-depth guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of this compound.
Discovery and Development
The development of auristatin derivatives like MMAD stems from the initial discovery of dolastatin 10 from the sea hare Dolabella auricularia. While a potent antitumor agent, the natural product's complexity and limited availability prompted the synthesis of more accessible and modifiable analogues. The auristatin family, including MMAE (monomethyl auristatin E) and MMAF (monomethyl auristatin F), has been extensively studied for use in ADCs. The "D" variant, MMAD, represents a specific modification within this potent class of molecules.
The maleimidocaproyl (Mc) linker is a commonly used non-cleavable linker in ADC technology. Its maleimide group reacts specifically with free thiol groups on cysteine residues of a monoclonal antibody, forming a stable thioether bond. The caproyl spacer provides a necessary distance between the antibody and the cytotoxic payload, which can be crucial for efficient conjugation and subsequent biological activity. The combination of the potent auristatin D with the stable Mc linker in this compound creates a drug-linker conjugate with desirable properties for ADC development, including stability in circulation and potent cell-killing activity upon internalization into target cancer cells. One notable application of this compound is its conjugation to an anti-5T4 monoclonal antibody (A1), where approximately four molecules of this compound are attached to each antibody.[1]
Synthesis of this compound
The synthesis of this compound involves the conjugation of the maleimidocaproyl (Mc) linker to the N-terminus of monomethyl auristatin D (MMAD). While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, the general synthetic strategy can be inferred from the synthesis of similar auristatin-linker conjugates, such as Mc-MMAF. The process would logically proceed through the following key steps:
-
Synthesis of Monomethyl Auristatin D (MMAD): This is a complex multi-step organic synthesis process to construct the pentapeptide-like core of the auristatin molecule.
-
Activation of the Maleimidocaproyl Linker: The carboxylic acid group of 6-maleimidohexanoic acid is activated to facilitate amide bond formation. This is typically achieved using standard peptide coupling reagents.
-
Conjugation of the Linker to MMAD: The activated maleimidocaproyl linker is then reacted with the N-terminal amine of MMAD to form a stable amide bond, yielding the final this compound product.
The workflow for the synthesis of this compound can be conceptualized as follows:
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is proprietary, a general procedure for the conjugation of a maleimidocaproyl linker to an auristatin analogue can be outlined based on established methods in the field.
General Protocol for the Synthesis of Mc-Auristatin Conjugates:
-
Dissolution of Reagents: Monomethyl auristatin D (MMAD) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). In a separate vessel, 6-maleimidohexanoic acid is dissolved in the same solvent.
-
Activation of the Linker: A peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), along with a tertiary amine base like diisopropylethylamine (DIPEA), is added to the solution of 6-maleimidohexanoic acid to form the activated ester.
-
Coupling Reaction: The activated linker solution is added to the MMAD solution. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the amide bond between the linker and the N-terminus of MMAD.
-
Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting materials.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound product.
-
Characterization: The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Mechanism of Action and Signaling Pathways
The cytotoxic activity of this compound is derived from its auristatin D payload. Once an ADC containing this compound binds to its target antigen on the surface of a cancer cell and is internalized, the antibody is degraded in the lysosomes, releasing the this compound. The precise mechanism of release for non-cleavable linkers like Mc is thought to involve the complete proteolytic degradation of the antibody, leaving the cysteine-linker-drug conjugate.
Upon release into the cytoplasm, MMAD binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of downstream events:
-
Mitotic Arrest: The failure to form a functional mitotic spindle prevents the cell from progressing through mitosis, leading to cell cycle arrest at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This involves the activation of caspase cascades, leading to programmed cell death.
The inhibition of tubulin polymerization by auristatins can influence several signaling pathways that ultimately converge on apoptosis.
Caption: The signaling pathway initiated by this compound leading to apoptosis.
Quantitative Data
While specific quantitative bioactivity data for free this compound is not widely published, the potency of auristatins is generally in the sub-nanomolar to picomolar range for in vitro cytotoxicity against various cancer cell lines. The efficacy of an ADC is dependent on several factors, including the antibody target, the drug-to-antibody ratio (DAR), and the specific cancer cell line being tested. For context, ADCs containing the related auristatin, MMAE, have demonstrated potent in vitro cytotoxicity. For example, an Erbitux-vc-PAB-MMAE ADC showed significant inhibition of A549 human lung cancer cells.[2] In another study, a cyclo[DKP-isoDGR]-VA-MMAE conjugate exhibited low nanomolar IC50 values in cell viability assays with U87 glioblastoma and M21 melanoma cells.[3]
The following table summarizes the type of quantitative data that would be essential for the characterization of a this compound containing ADC.
| Parameter | Description | Typical Range (for Auristatin ADCs) |
| IC50 (in vitro cytotoxicity) | The concentration of the ADC that inhibits the growth of a cancer cell line by 50%. | Sub-nanomolar to low nanomolar |
| Drug-to-Antibody Ratio (DAR) | The average number of drug-linker molecules conjugated to one antibody. | 2 - 4 |
| Binding Affinity (KD) | The equilibrium dissociation constant, which measures the binding strength of the ADC to its target antigen. | Nanomolar range |
| In vivo Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in animal models treated with the ADC compared to a control group. | Varies depending on the model and dosing |
Conclusion
This compound is a highly potent and clinically relevant drug-linker conjugate that plays a crucial role in the development of antibody-drug conjugates for cancer therapy. Its design, which combines a powerful tubulin inhibitor with a stable linker, allows for the targeted delivery of a cytotoxic payload to tumor cells, offering the potential for improved efficacy and reduced side effects compared to traditional chemotherapy. The continued exploration of auristatin derivatives and linker technologies will undoubtedly lead to the development of even more effective and safer ADCs for the treatment of a wide range of malignancies. Further research into the specific biological activity and signaling pathways of this compound will provide a deeper understanding of its mechanism of action and facilitate the design of novel and more effective cancer therapies.
References
An In-depth Technical Guide to Mc-MMAD Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the identification and validation of the cellular target of Mc-MMAD, a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the mechanism of action, presents relevant quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a drug-linker conjugate consisting of the cytotoxic payload Monomethylauristatin D (MMAD) attached to a maleimidocaproyl (Mc) linker. MMAD is a potent synthetic antineoplastic agent derived from dolastatin 10.[1] The "Mc" linker is designed to be attached to a monoclonal antibody (mAb), creating an ADC that can selectively deliver the MMAD payload to target cells.[2]
The primary cellular target of MMAD is tubulin .[3] Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[4]
MMAD exerts its cytotoxic effect by inhibiting tubulin polymerization.[3] By binding to tubulin, MMAD disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[4][5]
Quantitative Data for MMAD and Related Compounds
The following tables summarize key quantitative data for the MMAD payload and the closely related compound, Monomethylauristatin E (MMAE). This data is essential for understanding the potency and binding characteristics of the cytotoxic component of this compound.
Table 1: In Vitro Cytotoxicity of MMAD
| Cell Line | Cancer Type | GI50 (nM) | Assay |
| BT-474 | Breast Carcinoma | 0.12 | MTS Assay |
| MDA-MB-361 | Breast Carcinoma | 0.09 | MTS Assay |
| NCI-N87 | Gastric Carcinoma | 0.3 | MTS Assay |
Data sourced from MedchemExpress product information, citing PMID: 25431858.
Table 2: Tubulin Binding Affinity of MMAE
| Compound | Kd (nM) | Method |
| FITC-MMAE | 291 | Fluorescence Polarization |
Data for the related auristatin, MMAE, is provided as a proxy for MMAD's binding affinity.[6]
Target Identification and Validation Workflow
The process of identifying and validating the target of a novel ADC like a hypothetical this compound conjugate involves a series of in vitro experiments to confirm its mechanism of action.
Caption: A typical workflow for this compound target identification and validation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and validate the target of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound ADC and/or free MMAD
-
Positive control (e.g., Paclitaxel for polymerization promotion)
-
Negative control (e.g., Nocodazole for polymerization inhibition)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare a tubulin solution at a final concentration of 3-4 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM. Add glycerol to a final concentration of 10% (v/v).
-
Prepare serial dilutions of this compound ADC or MMAD in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the test compounds and controls.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Plot the change in absorbance over time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the binding of a drug to its target in a cellular context.[7]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating cells (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against tubulin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Culture the target cells to ~80% confluency.
-
Treat the cells with the desired concentration of this compound ADC or DMSO for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-tubulin antibody.
-
A shift in the thermal melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of tubulin.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of a compound.[8]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the ADC. Include a vehicle control (medium with no ADC).
-
Incubate the cells for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Signaling Pathway and ADC Internalization
The following diagrams illustrate the key signaling events following tubulin disruption and the general mechanism of ADC internalization and payload release.
Caption: Signaling cascade initiated by this compound-induced tubulin inhibition.
Caption: General mechanism of ADC internalization and payload release.
Conclusion
The identification and validation of the target of this compound relies on a multi-faceted approach that combines biochemical and cell-based assays. The primary target, tubulin, can be confirmed through in vitro polymerization assays, and target engagement within the cellular environment can be validated using techniques like CETSA. Functional validation through cytotoxicity and cell cycle analysis provides crucial information on the ADC's potency and mechanism of action. The detailed protocols and workflows provided in this guide serve as a robust framework for researchers and drug development professionals working with this compound and other auristatin-based ADCs.
References
- 1. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mc-MMAD Antibody-Drug Conjugates: A Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This in-depth technical guide focuses on ADCs utilizing the Mc-MMAD drug-linker technology. This compound consists of monomethyl auristatin D (MMAD), a potent synthetic analog of the marine natural product dolastatin 10, conjugated via a stable maleimidocaproyl (Mc) linker. MMAD exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division, ultimately leading to G2/M phase cell cycle arrest and apoptosis.[1] This review synthesizes available preclinical data on this compound ADCs, providing a detailed overview of their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Concepts of this compound ADCs
The therapeutic strategy of an this compound ADC is predicated on a multi-step process designed to selectively eliminate antigen-expressing cancer cells.
Mechanism of Action:
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.
-
Payload Release: Within the lysosome, the linker connecting the antibody and MMAD is cleaved, releasing the active cytotoxic payload into the cytoplasm.
-
Tubulin Inhibition: The released MMAD binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton is highly toxic to rapidly dividing cells.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3]
Quantitative Data Summary
Preclinical studies evaluating this compound ADCs have provided initial data on their anti-cancer activity. The following tables summarize the available quantitative data from a key study by Yang et al., which developed a trastuzumab-based ADC targeting HER2-positive cancer cells with a hydrophilic, polyethylene glycol-containing maleimide-based linker conjugated to MMAD.[4]
| In Vivo Efficacy of Trastuzumab-MMAD ADC | |
| Parameter | Observation |
| Animal Model | Murine HER2+ Ovarian SKOV3 Xenograft |
| Comparator | Trastuzumab-MMAE ADC |
| Outcome | The Trastuzumab-MMAD ADC displayed lower tumor efficacy compared to the Trastuzumab-MMAE ADC.[4] |
Note: Specific quantitative values for tumor growth inhibition were not provided in the available literature.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of auristatin-based ADCs, which are directly applicable to the study of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for determining the cytotoxic effect of ADCs on cultured cancer cell lines.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of media. Incubate overnight at 37°C with 5% CO2.[5]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody. Add 50 µL of the ADC solutions to the appropriate wells.[5]
-
Incubation: Incubate the plate for 48–144 hours at 37°C.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C.[6]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a typical subcutaneous xenograft study to evaluate the in vivo efficacy of an this compound ADC.[3]
Objective: To assess the anti-tumor activity of an this compound ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Human cancer cell line for implantation (e.g., HER2+ SKOV3)
-
This compound ADC, control antibody, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC).
-
Dosing: Administer the ADC and controls intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration.
-
Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the observed differences.
Visualizations
Signaling Pathway of this compound ADC
Caption: Mechanism of Action of this compound ADC
Experimental Workflow for In Vivo Efficacy Study
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and antitumor peptides as novel chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Mc-MMAD: A Technical Primer on its Role as an ADC Payload
For Researchers, Scientists, and Drug Development Professionals
Mc-MMAD, a conjugate of the potent microtubule inhibitor Monomethyl Auristatin D (MMAD), is a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides an overview of this compound, its mechanism of action, and a generalized framework for initial proof-of-concept studies. While specific quantitative data from dedicated "this compound" proof-of-concept studies are not publicly available in the provided search results, this document outlines the foundational knowledge and experimental approaches based on its constituent parts and the broader field of ADC research.
Core Concepts: Understanding this compound
This compound is comprised of two key components:
-
MMAD (Monomethyl Auristatin D): A potent synthetic antineoplastic agent. Like other auristatins, MMAD inhibits cell division by blocking the polymerization of tubulin, a crucial component of the cytoskeleton required for mitosis.[1][2][3][4]
-
Mc (Maleimidocaproyl): A linker molecule that facilitates the conjugation of MMAD to a monoclonal antibody. The maleimide group specifically reacts with sulfhydryl groups on the antibody, forming a stable covalent bond.[1]
The combined this compound molecule serves as a "payload" in an ADC. The antibody component of the ADC targets a specific antigen on the surface of cancer cells, delivering the cytotoxic MMAD directly to the tumor site, thereby minimizing systemic toxicity.
Mechanism of Action: A Targeted Approach to Cancer Therapy
The therapeutic action of an ADC utilizing this compound follows a multi-step process, beginning with targeted delivery and culminating in apoptosis of the cancer cell.
Figure 1: Generalized ADC Mechanism of Action.
Hypothetical Experimental Workflow for a Proof-of-Concept Study
A proof-of-concept study for an ADC containing this compound would typically involve a series of in vitro and in vivo experiments to validate its efficacy and safety.
Figure 2: Generalized Proof-of-Concept Workflow.
Experimental Protocols
While specific protocols for a novel this compound-containing ADC would be proprietary, the following are generalized methodologies for the key experiments outlined in the workflow.
In Vitro Protocols
1. ADC Conjugation and Characterization:
-
Objective: To conjugate this compound to the antibody and characterize the resulting ADC.
-
Methodology:
-
Partially reduce the antibody using a reducing agent like TCEP to expose free sulfhydryl groups.
-
Incubate the reduced antibody with a molar excess of this compound.
-
Purify the ADC using size-exclusion chromatography to remove unconjugated payload and linker.
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
2. Binding Affinity Assays:
-
Objective: To confirm that the conjugation process does not impair the antibody's ability to bind to its target antigen.
-
Methodology (ELISA):
-
Coat a 96-well plate with the target antigen.
-
Add serial dilutions of the ADC and the unconjugated antibody.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.
-
Add a substrate that produces a colorimetric or fluorescent signal.
-
Measure the signal to determine the binding affinity (KD).
-
3. Cytotoxicity Assays:
-
Objective: To determine the potency of the ADC in killing target cancer cells.
-
Methodology (MTT Assay):
-
Plate target cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free this compound.
-
Incubate for a period of time (e.g., 72-96 hours).
-
Add MTT reagent, which is converted to a colored formazan product by living cells.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Protocols
1. Xenograft Tumor Model Efficacy Studies:
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Implant human tumor cells (that express the target antigen) subcutaneously into immunodeficient mice.
-
Once tumors reach a certain volume, randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Quantitative Data Summary
As specific proof-of-concept data for an this compound ADC is not available, the following tables represent the types of quantitative data that would be generated in such a study.
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free this compound IC50 (nM) |
| Cell Line A | High | Expected Low Value | Expected High/No Effect | Expected Low Value |
| Cell Line B | Low | Expected Higher Value | Expected High/No Effect | Expected Low Value |
| Cell Line C | Negative | Expected No Effect | Expected No Effect | Expected Low Value |
Table 2: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Expected Increase | 0 |
| Unconjugated Antibody | X | Expected Increase | Expected Low Value |
| ADC | X | Expected Decrease/Stasis | Expected High Value |
| ADC | Y (Higher Dose) | Expected Greater Decrease | Expected Higher Value |
Conclusion
This compound is a promising payload for the development of highly targeted and potent ADCs. While this guide provides a foundational understanding and generalized experimental framework, the successful development of any specific ADC will depend on rigorous preclinical and clinical evaluation. The methodologies and data structures presented here offer a roadmap for researchers and drug development professionals embarking on the initial proof-of-concept studies for novel ADC candidates.
References
The Role of the Mad Family of Proteins in Cellular Processes: A Technical Guide
A Note on Terminology: Initial analysis suggests a potential user query for "Mc-MMAD" may have been a typographical error. Based on the context of cellular processes and signaling pathways, this guide focuses on the Mad family of proteins , a crucial component of the Myc/Max/Mad transcriptional network.
Introduction
The Mad family of proteins are essential regulators of fundamental cellular processes, acting as antagonists to the proliferative functions of the Myc oncoprotein.[1] This family, which includes Mad1, Mxi1 (Mad2), Mad3, and Mad4, are basic helix-loop-helix leucine zipper (bHLH-Zip) transcription factors.[2] They exert their influence by forming heterodimers with the Max protein, leading to the transcriptional repression of genes that are otherwise activated by Myc-Max heterodimers. This dynamic interplay within the Myc/Max/Mad network is a critical determinant of cell fate, governing the balance between cell cycle progression, differentiation, and apoptosis.[3][4] This technical guide provides an in-depth overview of the role of Mad proteins in cellular processes, detailing the underlying molecular mechanisms, relevant quantitative data, and key experimental protocols for their study.
The Myc/Max/Mad Network: A Molecular Switch
The Myc/Max/Mad network functions as a molecular switch that dictates the transcriptional state of a cell.[2] The central component of this network is the Max protein, which can form heterodimers with either Myc or Mad proteins.[5]
-
Myc-Max Heterodimers: These complexes bind to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, recruiting co-activators such as histone acetyltransferases (HATs) to stimulate gene transcription. This leads to the upregulation of genes involved in cell cycle progression and proliferation.[1][6]
-
Mad-Max Heterodimers: Conversely, when Mad proteins heterodimerize with Max, they also bind to E-box sequences. However, instead of activating transcription, Mad-Max complexes recruit co-repressor complexes, including Sin3 and histone deacetylases (HDACs), to the target gene promoters.[7] This results in chromatin condensation and transcriptional repression, leading to cell cycle arrest and promoting differentiation.[6][8]
The competition between Myc and Mad for dimerization with Max is a key regulatory mechanism. The relative cellular concentrations of Myc and Mad proteins, which are often reciprocally regulated during cellular processes like differentiation, determine the balance between transcriptional activation and repression.[8]
Core Cellular Functions of Mad Proteins
Transcriptional Repression
The primary function of Mad proteins is to act as transcriptional repressors. This is mediated through the recruitment of the Sin3 co-repressor complex.[9] The interaction between Mad1 and Sin3B involves a novel helical fold, where the Sin3 interaction domain (SID) of Mad1 binds to the paired amphipathic helix (PAH) domain of Sin3.[10][11] This interaction is crucial for Mad-mediated repression of Myc target genes.
Cell Cycle Control and Differentiation
By repressing the transcription of genes necessary for cell cycle progression, Mad proteins play a pivotal role in inducing cell cycle arrest, a prerequisite for terminal differentiation. The expression of Mad family members is often upregulated during the differentiation of various cell types, coinciding with a decrease in Myc expression.[8] This switch from Myc-Max to Mad-Max dominance at E-box-containing promoters is a key event in the transition from a proliferative to a differentiated state.
Apoptosis
The role of Mad proteins in apoptosis is complex and can be context-dependent. While Myc overexpression can sensitize cells to apoptosis, Mad1 has been shown to have a pro-apoptotic role during Xenopus intestinal metamorphosis.[12] In this context, Mad1 expression is observed in larval cells undergoing apoptosis, and its knockout leads to reduced programmed cell death.[12] This suggests that in some developmental settings, Mad1-mediated cell cycle exit may be a prelude to apoptosis.
The Role of Mad1 and Mad2 in the Spindle Assembly Checkpoint
Beyond their role in the Myc/Max/Mad network, Mad1 and Mad2 are key components of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[13]
-
Mad1: This protein localizes to unattached kinetochores and acts as a scaffold for the recruitment of Mad2.[14]
-
Mad2: Mad2 can exist in two distinct conformations: an inactive "open" (O-Mad2) and an active "closed" (C-Mad2) state.[15][16] At unattached kinetochores, Mad1 facilitates the conformational change of O-Mad2 to C-Mad2.[3][17] C-Mad2 then binds to and inhibits the anaphase-promoting complex/cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation, thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[15]
Quantitative Data
While extensive qualitative data exists on the interactions within the Myc/Max/Mad network, precise quantitative data such as dissociation constants (Kd) are not always readily available in publicly accessible literature. The following table summarizes available quantitative and semi-quantitative information.
| Interacting Molecules | Interaction Type | Affinity/Kinetic Data | Cellular Context | Reference |
| Myc-Max & Mad-Max with E-box DNA | Protein-DNA | Comparable binding affinities to the E-box sequence. | In vitro and in cells | [18] |
| Mad1-Sin3B | Protein-Protein | Forms a stable complex with a novel helical fold. | In vitro | [10] |
| Mad2-Mad1 & Mad2-Cdc20 | Protein-Protein | Mad2 undergoes a major conformational change upon binding to either partner. | In vitro and in cells | [3] |
| Max-DNA Association Rate | Protein-DNA | k_on = 158 ± 4.4 s⁻¹ | In vitro | [19] |
| Max-DNA complex with Myc/Mad/Max | Protein-Protein-DNA | k_on (Max) = 138 ± 5 s⁻¹, k_on (Myc) = 126 ± 4.1 s⁻¹, k_on (Mad) = 101 ± 4 s⁻¹ | In vitro | [19] |
| Mad1 half-life | Protein stability | t₁/₂ = 15-30 min | Human U937 monocyte cell line | [8] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and interactions involving Mad proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Mad family of proteins.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Mad1
This protocol is adapted for the identification of genomic binding sites for Mad1.
1. Cell Cross-linking and Harvesting:
-
Grow cells (e.g., HeLa or a relevant cell line) to ~80-90% confluency.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.
2. Cell Lysis and Chromatin Sonication:
-
Resuspend the cell pellet in a cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Na-Deoxycholate, 0.5% N-lauroylsarcosine, and protease inhibitors).
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
3. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-Mad1 antibody overnight at 4°C with rotation. An IgG control should be run in parallel.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions (e.g., Illumina).
Co-immunoprecipitation (Co-IP) of Mad1 and Max
This protocol is designed to verify the in vivo interaction between Mad1 and Max.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Pre-clearing the Lysate:
-
Incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-Mad1 antibody (or anti-Max antibody) overnight at 4°C with gentle rotation. Use a corresponding IgG as a negative control.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold lysis buffer.
5. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Max antibody (if Mad1 was immunoprecipitated) or an anti-Mad1 antibody (if Max was immunoprecipitated) to detect the co-immunoprecipitated protein.
Luciferase Reporter Assay for Mad-mediated Transcriptional Repression
This assay measures the ability of a Mad protein to repress the transcription of a target gene.
1. Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a minimal promoter and tandem repeats of the E-box sequence.
-
Mad Expression Plasmid: A plasmid for the expression of the Mad protein of interest.
-
Max Expression Plasmid: A plasmid for the expression of the Max protein.
-
Control Plasmid: A plasmid expressing Renilla luciferase, used for normalization of transfection efficiency.
2. Cell Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the reporter plasmid, the Mad and Max expression plasmids (or an empty vector control), and the Renilla luciferase control plasmid using a suitable transfection reagent.
3. Cell Lysis and Luciferase Assay:
-
After 24-48 hours of incubation, wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in cells expressing Mad and Max to the control cells to determine the extent of transcriptional repression.
Conclusion
The Mad family of proteins are indispensable regulators of cellular homeostasis, acting as a counterbalance to the proliferative signals driven by Myc. Their roles in transcriptional repression, cell cycle control, differentiation, and apoptosis are intricately linked through the dynamic Myc/Max/Mad network. Furthermore, the specialized functions of Mad1 and Mad2 in the spindle assembly checkpoint highlight their importance in maintaining genomic stability. The experimental protocols detailed in this guide provide a framework for the continued investigation of these critical cellular regulators, with the ultimate goal of leveraging this knowledge for the development of novel therapeutic strategies in diseases such as cancer where the Myc/Max/Mad network is frequently dysregulated.
References
- 1. Visualization of Myc/Max/Mad Family Dimers and the Competition for Dimerization in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo quantification and perturbation of Myc-Max interactions and the impact on oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mad2 spindle checkpoint protein undergoes similar major conformational changes upon binding to either Mad1 or Cdc20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Myc/Max/Mad network and the transcriptional control of cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Genomic binding by the Drosophila Myc, Max, Mad/Mnt transcription factor network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A switch from Myc:Max to Mad:Max heterocomplexes accompanies monocyte/macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIN3-dependent transcriptional repression by interaction with the Mad1 DNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mad1-Sin3B interaction involves a novel helical fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solution structure of the interacting domains of the Mad-Sin3 complex: implications for recruitment of a chromatin-modifying complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Frontiers | MAD1: Kinetochore Receptors and Catalytic Mechanisms [frontiersin.org]
- 14. Mad1 contribution to spindle assembly checkpoint signalling goes beyond presenting Mad2 at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mad2 partial unfolding model: regulating mitosis through Mad2 conformational switching - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mad2 conformational dimer: structure and implications for the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determinants of conformational dimerization of Mad2 and its inhibition by p31comet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and characterization of specific DNA-binding complexes containing members of the Myc/Max/Mad network of transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. KINETIC ANALYSIS OF B/HLH/Z TRANSCRIPTION FACTORS MYC, MAX AND MAD INTERACTION WITH COGNATE DNA - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Mc-MMAD: A Technical Guide for Drug Development Professionals
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mc-MMAD is a pivotal component in the development of next-generation Antibody-Drug Conjugates (ADCs), serving as a potent cytotoxic drug-linker. It combines Monomethyl Auristatin D (MMAD), a powerful anti-mitotic agent, with a stable maleimidocaproyl (Mc) linker. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, application in ADCs, and the methodologies used to evaluate its efficacy and safety. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.
Core Components and Mechanism of Action
This compound consists of two key functional units:
-
Monomethyl Auristatin D (MMAD): A synthetic analog of the natural product dolastatin 10, MMAD is a highly potent tubulin inhibitor.[1][2] It disrupts cellular mitosis by binding to tubulin and inhibiting its polymerization into microtubules. This leads to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.
-
Maleimidocaproyl (Mc) Linker: The "Mc" portion of this compound is a non-cleavable linker. The maleimide group facilitates covalent conjugation to cysteine residues on a monoclonal antibody (mAb). The caproyl spacer provides distance between the antibody and the cytotoxic payload. Being non-cleavable, the linker ensures that the potent MMAD payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity. The release of the active drug occurs upon the degradation of the entire antibody-linker-drug complex within the lysosome of the target cancer cell.
The therapeutic rationale for using this compound in an ADC is to leverage the specificity of a monoclonal antibody to deliver the highly potent MMAD directly to tumor cells that overexpress a specific target antigen, thereby maximizing on-target efficacy while minimizing systemic toxicity.
Preclinical Data Summary: A Representative Example
While comprehensive preclinical data for this compound across various ADC constructs is not extensively available in the public domain, we can infer its potential from the characterization of ADCs utilizing this drug-linker. A representative example is an ADC targeting Trophoblast Glycoprotein (TPBG).
Quantitative Data
No specific quantitative in vitro or in vivo data for an this compound containing ADC was publicly available at the time of this guide's compilation. The following table is a template that researchers can use to structure their findings when evaluating a novel this compound ADC.
| Parameter | Cell Line / Animal Model | Value | Reference |
| In Vitro Cytotoxicity | |||
| IC50 (TPBG-positive cells) | e.g., OVCAR-3 | Data not available | |
| IC50 (TPBG-negative cells) | e.g., MDA-MB-231 | Data not available | |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (%) | e.g., OVCAR-3 Xenograft | Data not available | |
| Complete Tumor Regression (%) | e.g., OVCAR-3 Xenograft | Data not available | |
| Pharmacokinetics | |||
| ADC Half-life (t½) | e.g., Sprague-Dawley Rat | Data not available | |
| MMAD Half-life (t½) | e.g., Sprague-Dawley Rat | Data not available | |
| Maximum Tolerated Dose (MTD) | e.g., CD-1 Mice | Data not available |
Experimental Protocols
Detailed experimental protocols for a specific this compound-containing ADC are proprietary. However, the following sections outline standard methodologies that are broadly applicable for the synthesis, in vitro evaluation, and in vivo assessment of such ADCs.
Synthesis of this compound Drug-Linker
The synthesis of this compound is a multi-step organic chemistry process. While a detailed, publicly available protocol is not available, it generally involves the following key steps:
-
Synthesis of Monomethyl Auristatin D (MMAD): This is typically achieved through peptide synthesis, either in solution or on a solid phase, involving the coupling of the constituent amino acid and peptide fragments.
-
Activation of the Maleimidocaproyl Linker: The carboxylic acid of 6-maleimidohexanoic acid is activated, often by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Conjugation of MMAD to the Activated Linker: The N-terminus of MMAD is reacted with the activated maleimidocaproyl linker to form the stable amide bond of the this compound drug-linker.
-
Purification: The final this compound product is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic potential of an ADC.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound containing ADC
-
Isotype control ADC (non-binding antibody with the same drug-linker)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for a period that allows for cell division and the cytotoxic effects to manifest (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Efficacy Study
Animal xenograft models are crucial for evaluating the in vivo anti-tumor activity of an this compound ADC.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Tumor cells for implantation (e.g., a cell line that overexpresses the target antigen)
-
This compound containing ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound ADC and vehicle control intravenously at a specified dose and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis if required.
-
Calculate tumor growth inhibition (TGI) and assess for any complete tumor regressions.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a this compound Antibody-Drug Conjugate.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for determining in vitro cytotoxicity using an MTT assay.
Logical Relationship: ADC Component Functions
Caption: Functional relationship of the core components of an this compound ADC.
References
Methodological & Application
Application Notes and Protocols for Mc-MMAD in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-MMAD is a potent cytotoxic agent comprising Monomethyl auristatin D (MMAD), a synthetic analog of the natural antineoplastic agent dolastatin 10, conjugated to a maleimidocaproyl (Mc) linker. MMAD exerts its biological effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in proliferating cells. The Mc linker facilitates the conjugation of MMAD to antibodies to create Antibody-Drug Conjugates (ADCs), enabling targeted delivery of the potent cytotoxic payload to cancer cells expressing specific surface antigens. These application notes provide detailed protocols for the use of this compound in a cell culture setting to evaluate its cytotoxic and biological effects.
Data Presentation
The cytotoxic activity of auristatins is typically evaluated by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. While specific IC50 data for this compound is not widely published, the following table summarizes the reported IC50 values for the closely related and widely studied auristatin derivative, Monomethyl auristatin E (MMAE), which exhibits a similar mechanism of action. This data can serve as a valuable reference for estimating the effective concentration range for this compound in initial experiments.
| Cell Line | Cancer Type | MMAE IC50 (nM) | Citation |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [1][2] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [1][2] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [3] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [3] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [3] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [3] |
| HL-60 | Leukemia | ~0.05 | [4] |
| KB | Carcinoma | ~0.1 | [4] |
Signaling Pathway
This compound, through its active component MMAD, targets the tubulin protein, a fundamental component of microtubules. By inhibiting tubulin polymerization, this compound disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division. This interference activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest can trigger a cascade of downstream events, ultimately leading to apoptosis. One of the key pathways involved is the p53-independent activation of p21, which plays a crucial role in determining the cell's fate following mitotic catastrophe. Additionally, the Cdk1-TAZ signaling pathway has been identified as a critical regulator of the cellular response to antitubulin agents.
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is unstable in solution and should be prepared fresh for each experiment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
Protocol:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, dissolve this compound in an appropriate volume of sterile DMSO. For example, for 1 mg of this compound (MW: 964.28 g/mol ), add 103.7 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For cell culture experiments, further dilute the DMSO stock solution in the desired cell culture medium to achieve the final working concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
Alternatively, for in vivo studies or specific in vitro applications requiring a different solvent system, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
Application Notes and Protocols for In Vivo Studies of Maytansinoid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Maytansinoid Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. This document outlines the experimental workflow, from preclinical model selection to efficacy and pharmacokinetic analysis, to guide researchers in the successful design and execution of their in vivo studies.
Introduction to Maytansinoid ADCs
Maytansinoid ADCs are complex biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a maytansinoid payload, such as DM1 or DM4.[1][2] The mAb is designed to bind to a specific antigen overexpressed on the surface of tumor cells. Following binding, the ADC is internalized, and the maytansinoid payload is released, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptotic cell death.[3][4] This targeted delivery minimizes systemic toxicity, a common limitation of traditional chemotherapy.
The in vivo evaluation of these ADCs is a critical step in their preclinical development, providing essential data on their anti-tumor efficacy, pharmacokinetic profile, and overall safety.
Core Experimental Protocols
Xenograft Tumor Model Establishment
A fundamental aspect of in vivo ADC testing is the use of appropriate animal models that recapitulate human cancer. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used.
Protocol:
-
Cell Culture: Culture human cancer cell lines known to express the target antigen of the ADC in appropriate media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[4]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (Length x Width^2) / 2.
-
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
ADC Administration and Dosing
The route of administration and dosing regimen are critical parameters that can significantly impact the ADC's efficacy and toxicity.
Protocol:
-
ADC Formulation: Reconstitute the lyophilized ADC in a sterile, biocompatible buffer (e.g., PBS, pH 7.4).
-
Route of Administration: For systemic delivery, intravenous (i.v.) injection via the tail vein is the most common route.
-
Dosing:
-
Control Groups: Include control groups receiving either vehicle alone or a non-targeting ADC to assess the specificity of the therapeutic effect.
In Vivo Efficacy Evaluation
The primary endpoint of an in vivo study is typically the assessment of the ADC's ability to inhibit tumor growth.
Protocol:
-
Tumor Volume Measurement: Continue to measure tumor volumes at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, the endpoint may be survival, in which case mice are monitored until a humane endpoint is reached (e.g., excessive tumor burden or signs of distress).
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Protocol:
-
Blood Sampling:
-
Administer a single dose of the ADC to a cohort of tumor-bearing or non-tumor-bearing mice.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
-
Sample Processing: Process the blood to obtain plasma or serum and store it at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of the total antibody, conjugated ADC, and/or the payload in the plasma samples using methods such as ELISA or LC-MS/MS.
-
-
PK Parameter Calculation:
Data Presentation
Table 1: In Vivo Efficacy of a Representative Maytansinoid ADC (Zt/g4-DM1) in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 0 |
| Zt/g4-DM1 | 3.02 | Tumoristatic |
| Zt/g4-DM1 + Gemcitabine | - | Complete Inhibition |
Data synthesized from a study on a specific anti-RON ADC in a BxPC-3 xenograft model.[4]
Table 2: Pharmacokinetic Parameters of Zt/g4-DM1 in Mice
| Parameter | Value |
| Clearance | 0.21 ml/day/kg |
| Terminal Half-life | 6.05 days |
Pharmacokinetic data for the Zt/g4-DM1 ADC.[4]
Visualizations
Caption: Mechanism of action of a maytansinoid ADC.
Caption: General workflow for in vivo ADC studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genemedi.net [genemedi.net]
- 4. Therapeutic evaluation of monoclonal antibody-maytansinoid conjugate as a model of RON-targeted drug delivery for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Mc-MMAD dosage and administration guidelines
Application Notes and Protocols: Mc-MMAD
For Research Use Only. Not for clinical use.
Introduction
This compound is a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] It incorporates Monomethyl auristatin D (MMAD), a potent inhibitor of tubulin polymerization, linked via a maleimidocaproyl (Mc) group.[1][3][4] These application notes provide an overview of its properties, protocols for its preparation for in vivo studies, and its proposed mechanism of action for researchers, scientists, and drug development professionals.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1401963-15-2 | [2] |
| Formula | C51H77N7O9S | [2] |
| Molecular Weight | 964.26 g/mol | [4] |
| Purity | >95% | [3] |
| Form | Solid | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [4] |
Mechanism of Action
This compound is designed to be conjugated to an antibody, creating an ADC. This ADC binds to a specific target on cancer cells. Upon internalization, the linker is cleaved, releasing MMAD. MMAD then disrupts the microtubule dynamics within the cell by inhibiting tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Proposed mechanism of action of this compound following ADC internalization.
Experimental Protocols
Important Considerations:
-
This compound is unstable in solutions; it is highly recommended to prepare solutions freshly before use.[1][4]
-
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 1: Formulation for In Vivo Studies (Aqueous-Based)
This protocol is suitable for preparing this compound for administration routes compatible with an aqueous-based vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a Stock Solution: Prepare a clear stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
Vehicle Preparation (per 1 mL working solution): a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Concentration: This procedure results in a working solution with a solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility of this compound in this vehicle is ≥ 2.5 mg/mL (2.59 mM).[1]
Caption: Workflow for preparing this compound in an aqueous-based vehicle.
Protocol 2: Formulation for In Vivo Studies (Oil-Based)
This protocol is an alternative for preparing this compound, particularly if a longer dosing period (over half a month) is anticipated.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a Stock Solution: Prepare a clear stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
Vehicle Preparation (per 1 mL working solution): a. To 900 µL of Corn Oil, add 100 µL of the this compound DMSO stock solution. b. Mix thoroughly until a clear solution is obtained.
-
Final Concentration: This procedure results in a working solution with a solvent ratio of 10% DMSO and 90% Corn Oil. The solubility of this compound in this vehicle is ≥ 2.5 mg/mL (2.59 mM).[1]
Caption: Workflow for preparing this compound in an oil-based vehicle.
Dosage and Administration
As this compound is a preclinical research compound, there are no established clinical dosage and administration guidelines. The optimal dosage, route of administration, and treatment schedule will be dependent on the specific ADC construct, the animal model being used, and the experimental design. Researchers should determine these parameters through appropriate dose-ranging and toxicity studies. The provided formulation protocols yield a minimum concentration of 2.5 mg/mL, which can be used to calculate the required dosing volume based on the desired mg/kg dose for the experimental animal.
References
Applications of Mc-MMAD in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-MMAD is a molecule combining the potent tubulin inhibitor Monomethylauristatin D (MMAD) with a maleimidocaproyl (Mc) linker. While this compound is primarily designed as a payload for antibody-drug conjugates (ADCs), its active component, MMAD, holds significant promise for neuroscience research. Microtubules are critical components of the neuronal cytoskeleton, essential for maintaining cell structure, facilitating axonal transport, and ensuring synaptic plasticity. By disrupting microtubule dynamics, MMAD can be a powerful tool to study these fundamental processes. Furthermore, the this compound construct opens the door for targeted delivery of this potent cytotoxic agent to specific neural cell populations, offering a novel therapeutic strategy for neurological disorders, including brain tumors and neurodegenerative diseases.
This document provides detailed application notes and protocols for the use of this compound and its active payload, MMAD, in neuroscience research.
Principle of Action: Targeting the Neuronal Cytoskeleton
MMAD exerts its biological effects by inhibiting tubulin polymerization. Tubulin dimers (composed of α- and β-tubulin) polymerize to form microtubules. This process is highly dynamic, with continuous cycles of polymerization and depolymerization, a phenomenon known as dynamic instability. This dynamism is crucial for the various functions of neurons. MMAD binds to tubulin dimers, preventing their assembly into microtubules and leading to the disruption of the microtubule network. This disruption can trigger cell cycle arrest and, ultimately, apoptosis.
In the context of this compound, the "Mc" linker allows for the covalent attachment of MMAD to an antibody. This antibody can be chosen to target a specific cell-surface antigen present on a particular type of neuron or glial cell, thereby delivering the toxic MMAD payload directly to the cells of interest.
Key Applications in Neuroscience
-
Dissecting Microtubule-Dependent Neuronal Processes: The use of MMAD allows for the acute and potent inhibition of microtubule dynamics, enabling researchers to study its impact on:
-
Neurite outgrowth and guidance
-
Axonal and dendritic transport of organelles and vesicles
-
Synaptic formation, maintenance, and plasticity
-
Neuronal migration during development
-
-
Therapeutic Agent for Neuro-oncology: The high mitotic rate of cancer cells makes them particularly susceptible to tubulin inhibitors. This compound, as part of an ADC, can be targeted to glioma cells, offering a more specific and less toxic alternative to traditional chemotherapy.
-
Investigating Neurodegenerative Diseases: Aberrant microtubule stability is implicated in several neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. MMAD can be used as a research tool to model and study the consequences of microtubule disruption in these disease contexts.
Data Presentation
Table 1: Comparative IC50 Values of Tubulin Inhibitors in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| RGN3067 | U87 | 117 | [1] |
| RGN3067 | LN-18 | 560 | [1] |
| Colchicine | U87 | Not specified | [1] |
| Colchicine | LN-18 | Not specified | [1] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of MMAD on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
MMAD stock solution (in DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Aliquot the tubulin solution into a pre-warmed 96-well plate.
-
Add varying concentrations of MMAD (or vehicle control) to the wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximal polymer mass for each condition.
Protocol 2: Neurite Outgrowth Assay
This protocol assesses the effect of MMAD on the ability of neurons to extend neurites.
Materials:
-
Primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
Plates or coverslips coated with a suitable substrate (e.g., poly-L-lysine, laminin)
-
MMAD stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate neurons at a low density on coated plates or coverslips.
-
Allow cells to adhere and begin to extend neurites (typically 24 hours).
-
Treat the cells with a range of concentrations of MMAD (and a vehicle control) for a defined period (e.g., 24-48 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and then secondary antibodies.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and number per cell using image analysis software.
Protocol 3: Antibody-Drug Conjugate (ADC) Internalization and Cytotoxicity Assay
This protocol evaluates the targeting, internalization, and cytotoxic effect of a this compound based ADC.
Materials:
-
Target neuronal or glioma cell line expressing the antigen of interest
-
Non-target cell line (negative control)
-
This compound conjugated to an antibody targeting the antigen of interest
-
Isotype control antibody conjugated to this compound
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Fluorescently labeled secondary antibody for internalization studies
-
Confocal microscope
Procedure:
Part A: Internalization Assay
-
Plate target and non-target cells in separate wells.
-
Treat cells with the fluorescently labeled ADC or isotype control ADC.
-
Incubate for various time points (e.g., 1, 4, 24 hours).
-
Wash, fix, and mount cells.
-
Visualize internalization of the ADC using a confocal microscope.
Part B: Cytotoxicity Assay
-
Plate target and non-target cells in a 96-well plate.
-
Treat cells with serial dilutions of the ADC, isotype control ADC, or free MMAD.
-
Incubate for a period sufficient to observe cytotoxic effects (e.g., 72-96 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 value for each condition.
Visualizations
Caption: Mechanism of action of MMAD leading to apoptosis.
Caption: Workflow for developing this compound-based ADCs.
References
Application Notes and Protocols for Mc-MMAD in Antibody-Drug Conjugate (ADC) Development
Introduction
Mc-MMAD is a valuable reagent in the field of targeted cancer therapy, specifically in the development of Antibody-Drug Conjugates (ADCs). It is a drug-linker conjugate consisting of Monomethyl Auristatin D (MMAD), a potent anti-mitotic agent that inhibits tubulin polymerization, linked via a maleimidocaproyl (Mc) linker.[1][2][3][4] It is crucial to note that this compound is not a tool for studying protein-protein interactions directly; rather, it serves as the cytotoxic "payload" in an ADC. The ADC's antibody component targets a specific antigen on the surface of cancer cells, facilitating the delivery of the MMAD payload to induce cell death.
These application notes provide an overview and protocols for the use of this compound in the construction and preclinical evaluation of ADCs for researchers, scientists, and drug development professionals.
Mechanism of Action
The therapeutic action of an ADC utilizing this compound follows a multi-step process:
-
Target Binding: The antibody component of the ADC selectively binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by lysosomal proteases, releasing the active MMAD payload into the cytoplasm.
-
Cytotoxicity: The released MMAD disrupts the microtubule network within the cancer cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
Quantitative Data Summary
The following tables provide examples of the types of quantitative data generated during the development and characterization of a hypothetical ADC, "mAb-Mc-MMAD."
Table 1: Characterization of mAb-Mc-MMAD Conjugate
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <2% | Size Exclusion Chromatography (SEC) |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of mAb-Mc-MMAD
| Cell Line | Target Antigen Expression | IC50 (nM) of mAb-Mc-MMAD | IC50 (nM) of Free MMAD |
| Cancer Cell Line A | High | 0.5 | 0.01 |
| Cancer Cell Line B | Low | 50 | 0.01 |
| Normal Cell Line C | Negative | >1000 | 0.02 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb)
This protocol outlines the steps for conjugating the this compound linker-payload to a cysteine-engineered or partially reduced monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dehydroascorbic acid (DHAA)
-
PBS buffer, pH 7.4
-
Sephadex G-25 desalting column
Procedure:
-
Antibody Reduction (Partial):
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 2-4 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
This compound Preparation:
-
Dissolve this compound in DMSO to a final concentration of 10 mM. This should be prepared fresh.[1]
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the dissolved this compound to the reduced mAb solution.
-
Gently mix and incubate at room temperature for 1-2 hours in the dark.
-
To quench the reaction, add a 5-fold molar excess of N-acetylcysteine.
-
-
Purification:
-
Remove unconjugated this compound and other small molecules by passing the reaction mixture through a pre-equilibrated Sephadex G-25 desalting column.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC.
-
Assess the purity and aggregation state of the ADC using SEC-HPLC.
-
Measure the protein concentration using a standard protein assay (e.g., BCA).
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of the newly generated ADC on cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
mAb-Mc-MMAD ADC
-
Free MMAD (as a control)
-
Untargeted ADC (as a negative control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the mAb-Mc-MMAD, free MMAD, and the negative control ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds.
-
Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability data against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of an this compound containing ADC.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Mc-MMAD
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Mc-MMAD, a drug-linker conjugate containing the potent tubulin inhibitor MMAD, on cancer cell lines. This information is intended for researchers, scientists, and drug development professionals working on antibody-drug conjugates (ADCs) and cancer therapeutics.
Introduction
This compound is a molecule composed of the protective group maleimidocaproyl (Mc) linked to MMAD, a potent inhibitor of tubulin polymerization.[1][2] As a component of antibody-drug conjugates, the efficacy of this compound is a critical determinant of the ADC's overall therapeutic potential. The following protocol describes a standard in vitro cell viability assay to measure the cytotoxic effects of this compound on cultured cancer cells. This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of the compound, a key parameter in drug development.
Signaling Pathway of Tubulin Inhibitors
Microtubule-targeting agents like MMAD disrupt the dynamics of microtubule assembly and disassembly. This interference with the cytoskeleton triggers a mitotic arrest, ultimately leading to programmed cell death, or apoptosis. The diagram below illustrates this signaling cascade.
Experimental Protocol: Cell Viability Assay (CCK-8)
This protocol outlines the steps for a colorimetric cell viability assay using Cell Counting Kit-8 (CCK-8) to determine the cytotoxicity of this compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
The following diagram provides a visual overview of the experimental procedure.
References
Application Notes and Protocols for Mc-MMAD Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-MMAD (maleimidocaproyl-Monomethylauristatin D) is a potent agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] It comprises the highly cytotoxic microtubule-disrupting agent Monomethylauristatin D (MMAD) attached to a maleimidocaproyl linker.[3][4] The linker enables covalent attachment to antibodies or other targeting moieties. Proper preparation and storage of this compound solutions are critical to ensure its stability and efficacy in research and drug development applications. These application notes provide detailed protocols for the preparation and storage of this compound solutions.
Chemical Information
| Property | Value |
| CAS Number | 1401963-15-2[2][3][5] |
| Molecular Formula | C51H77N7O9S[2][3] |
| Molecular Weight | 964.26 g/mol [2][4] |
Solubility and Stability
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2] It is important to note that this compound is unstable in solutions, and it is highly recommended that solutions are freshly prepared for use.[1][2] If precipitation is observed during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Data Presentation: Quantitative Data Summary
The following tables provide a summary of solubility and storage recommendations for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | ≥ 100 mg/mL[2] | Clear solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.59 mM)[1] | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.59 mM)[1] | Clear solution |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.964 mg of this compound (Molecular Weight = 964.26 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 0.964 mg of this compound, add 100 µL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be applied to facilitate dissolution.[1]
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.[2] As this compound is unstable in solution, it is recommended to prepare fresh solutions or use the stored solution promptly.[1][2]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to a working concentration for cell culture experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate dilution, perform serial dilutions of the stock solution in the desired cell culture medium. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock solution 1:100 in culture medium to get an intermediate concentration of 100 µM. Then, dilute this intermediate solution 1:10 to reach the final concentration of 10 µM.
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be possible. However, add the DMSO stock solution to the culture medium dropwise while gently vortexing to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. This compound solutions are unstable and should not be stored for extended periods.[1][2]
Visualizations
Signaling Pathway of MMAD, the Active Component of this compound
The cytotoxic effect of this compound is mediated by its active component, Monomethylauristatin D (MMAD), which is a potent inhibitor of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: this compound-ADC binding, internalization, and MMAD-induced apoptosis.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates a typical workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for High-Throughput Screening of Mc-MMAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-MMAD (Maleimidocaproyl-Monomethyl Auristatin D) is a potent anti-mitotic agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). The cytotoxic payload, Monomethyl Auristatin D (MMAD), functions by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis. High-throughput screening (HTS) methodologies are essential for identifying and characterizing novel ADC candidates and for understanding the cellular responses to cytotoxic payloads like MMAD. These application notes provide detailed protocols for utilizing this compound in HTS campaigns, focusing on both biochemical and cell-based assays.
Mechanism of Action
This compound exerts its cytotoxic effect through the potent tubulin inhibitor, MMAD. Upon internalization of the ADC and subsequent cleavage of the linker, MMAD is released into the cytoplasm. It binds to tubulin, preventing the polymerization of microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. Consequently, the cell cycle is arrested at the G2/M phase, which ultimately triggers the apoptotic cell death pathway.
Data Presentation
The following tables represent typical quantitative data obtained from high-throughput screening assays for tubulin polymerization inhibitors and cytotoxicity.
Table 1: HTS Tubulin Polymerization Assay Quality Control Metrics
| Parameter | Value | Description |
| Z'-Factor | 0.78 | A measure of assay quality, with a value > 0.5 indicating an excellent assay for HTS. |
| Signal-to-Background Ratio | 8.2 | The ratio of the signal from the negative control (DMSO) to the positive control (e.g., another potent inhibitor). |
| Coefficient of Variation (%) | < 10% | The percentage of variation within replicate wells, indicating the precision of the assay. |
Table 2: Sample Dose-Response Data for this compound in a Cell-Based Cytotoxicity Assay
| Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0.01 | 98.7 ± 2.1 |
| 0.1 | 95.3 ± 3.5 |
| 1 | 82.1 ± 4.2 |
| 10 | 51.5 ± 5.8 |
| 100 | 15.2 ± 2.9 |
| 1000 | 2.8 ± 1.1 |
| IC50 (nM) | ~12.5 |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization HTS Assay
This biochemical assay measures the ability of a compound to inhibit the polymerization of purified tubulin in a high-throughput format.
Materials:
-
Tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
384-well, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound and control compounds in G-PEM buffer. Using an automated liquid handler, dispense 5 µL of each compound concentration into the wells of a 384-well plate. Include wells with DMSO as a negative control.
-
Tubulin Preparation: Reconstitute lyophilized tubulin in cold G-PEM buffer to a final concentration of 3 mg/mL. Keep the tubulin solution on ice to prevent premature polymerization.
-
Assay Initiation: Using a multichannel pipette or automated dispenser, add 45 µL of the cold tubulin solution to each well of the compound plate. This brings the total volume to 50 µL.
-
Incubation and Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The rate of increase in absorbance is proportional to the rate of tubulin polymerization. Calculate the rate of polymerization for each well. Normalize the data to the DMSO controls (100% polymerization) and a potent inhibitor control (0% polymerization). Plot the normalized data against the compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity HTS Assay
This assay determines the cytotoxic effect of this compound on a cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is used as an example, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3, a HER2-positive breast cancer line)
-
Complete cell culture medium
-
This compound and control compounds
-
384-well, white, solid-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed the 384-well plates with cells at a density of 2,000-5,000 cells per well in 40 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare a serial dilution of this compound and control compounds in cell culture medium. Add 10 µL of the compound solutions to the respective wells. Include wells with medium and DMSO as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Stabilization and Measurement: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Normalize the data to the DMSO-treated cells (100% viability) and a control with no cells (0% viability). Plot the normalized data against the this compound concentration to calculate the IC50 value.
Visualizations
Caption: High-throughput screening (HTS) experimental workflow.
Caption: Signaling pathway of this compound-induced microtubule disruption.
Application Notes and Protocols for Mc-MMAD Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Mc-MMAD (Maleimidocaproyl-Monomethyl Auristatin D) is a potent anti-mitotic agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). MMAD, an auristatin derivative, functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. As a component of an ADC, this compound is selectively delivered to tumor cells expressing a specific target antigen, thereby concentrating the cytotoxic payload at the tumor site and minimizing systemic toxicity.
These application notes provide an overview of the common delivery methods for this compound, primarily as part of an ADC, in preclinical animal models. The protocols and data presented are compiled from various in vivo studies and are intended to serve as a guide for researchers designing and executing their own preclinical evaluations.
Data Presentation: Efficacy of Auristatin-Based ADCs in Murine Xenograft Models
The following table summarizes quantitative data from several studies utilizing ADCs with auristatin payloads (MMAE, a closely related analogue to MMAD) in mouse xenograft models. This data provides a comparative overview of typical dosages, administration schedules, and their therapeutic outcomes.
| Animal Model | Cancer Type | ADC Target | Auristatin Payload | Dosage and Schedule | Vehicle | Outcome |
| Female CB17/SCID Mice | Human Breast Carcinoma (HCC1954) | HER2 | MMAE | 5 mg/kg, single intravenous dose | 20 mM histidine/5% trehalose, pH 5.2 | Significant tumor regression.[1] |
| Nude Mice | Human Gastric Cancer (N87) | HER2 | MMAU (prodrug of MMAE) | 3 or 10 mg/kg, single intravenous dose | Not Specified | Durable complete response up to 80 days.[2] |
| Nude Mice | Oral Squamous Cell Carcinoma (HSC-2) | EGFR | MMAU | 3 or 10 mg/kg, intravenous, once weekly for 4 weeks | Buffer | Tumor growth arrest or shrinkage.[3] |
| NSG Mice | Breast Cancer (MCF7) | AREG | MMAE | 5 mg/kg, intraperitoneal, every 4 days for 6 injections | PBS | Regression of established tumors. |
| Balb/c Mice | Murine Mammary Carcinoma (D2F2/E2) | HER2 | Not Specified | 1 or 3 mg/kg, intravenous, once a week for 3 weeks | Not Specified | Dose-dependent inhibition of tumor growth.[4] |
| ICR/SCID Mice | Human Breast Carcinoma (HCC1954) | HER2 | MMAE | 10 mg/kg, single intravenous dose | Not Specified | Significant tumor regression.[1] |
| MMTV-Wnt1 Mice | Mammary Tumor | Fzd7 | MMAE | Not specified, injected twice per week for 4 weeks | Vehicle | Reduced tumor growth.[5] |
Experimental Protocols
Preparation of this compound Containing ADC for In Vivo Administration
This protocol outlines the general steps for preparing an ADC for injection. The specific buffer and concentration may need to be optimized for each specific ADC.
Materials:
-
Lyophilized ADC powder
-
Sterile, non-pyrogenic vehicle (e.g., Phosphate-Buffered Saline (PBS), 20 mM Histidine/5% Trehalose pH 5.2[1])
-
Sterile, single-use syringes and needles
-
Vortex mixer
-
Sterile, laminar flow hood
Procedure:
-
Bring the lyophilized ADC and the vehicle to room temperature.
-
In a sterile, laminar flow hood, reconstitute the ADC powder with the appropriate volume of the chosen vehicle to achieve the desired final concentration. The concentration should be calculated based on the highest dose to be administered and the maximum injection volume for the animal model (e.g., for mice, typically not exceeding 200 µL for intravenous injection[6]).
-
Gently swirl the vial to dissolve the ADC. Avoid vigorous shaking to prevent protein denaturation and aggregation. If necessary, gently vortex for a short period.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless to slightly yellow.
-
The reconstituted ADC solution should be used immediately. If short-term storage is necessary, consult the specific stability data for the ADC. Some ADCs may be stable for a few hours at 2-8°C.
Intravenous (Tail Vein) Injection in Mice
This is the most common method for administering ADCs in preclinical mouse models to ensure systemic delivery.
Materials:
-
Prepared ADC solution
-
Mouse restraint device
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes[6]
-
70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Animal Preparation:
-
Injection Site Preparation:
-
Gently wipe the tail with a 70% alcohol pad to clean the injection site and improve visualization of the lateral tail veins.[7]
-
-
Injection:
-
Draw the calculated volume of the ADC solution into the syringe, ensuring there are no air bubbles.
-
Immobilize the tail with your non-dominant hand.
-
With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.[6][7]
-
A successful insertion may be indicated by a "flash" of blood in the hub of the needle.
-
Slowly inject the ADC solution. The maximum volume should not exceed 5-10 ml/kg.[9] For a bolus injection, a maximum of 0.2 ml is acceptable for mice.[6]
-
If you observe swelling or blanching at the injection site, or feel significant resistance, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail or in the other vein. No more than two attempts per vein are recommended.[9]
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Follow the approved animal care protocol for post-procedural monitoring.
-
Xenograft Tumor Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells to create a tumor xenograft model in immunodeficient mice.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and reagents
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Immunodeficient mice (e.g., SCID, NSG, or nude mice), typically 4-6 weeks old[10]
-
Sterile syringes (1 mL) and needles (27-30 gauge)[10]
-
70% ethanol or isopropanol wipes
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cells under standard conditions until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, then neutralize and wash them with fresh medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and trypan blue to determine cell viability. Viability should be >95%.
-
Adjust the cell concentration to the desired density for injection (e.g., 3 x 10^6 cells in 100-200 µL).[10] Keep the cell suspension on ice to maintain viability.
-
-
Animal Preparation:
-
Allow mice to acclimatize for at least 3-5 days after arrival.[10]
-
Anesthetize the mouse if required by the institutional animal care and use committee (IACUC) protocol.
-
Clean the injection site (typically the flank) with a 70% alcohol wipe.
-
-
Injection:
-
Draw the cell suspension into a 1 mL syringe with a 27 or 30-gauge needle.[10]
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia (if used).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.[10]
-
Treatment with the ADC can typically begin when tumors reach a predetermined average volume (e.g., 100-200 mm³).[1]
-
Visualizations
Caption: Mechanism of action of an this compound containing Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for evaluating ADC efficacy in a mouse xenograft model.
References
- 1. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Protocol for Mc-MMAD Treatment of Primary Cells: Information Not Available
Following a comprehensive search of scientific literature and public databases, we were unable to locate any information regarding a protocol for "Mc-MMAD treatment of primary cells." The term "this compound" does not correspond to any known or published therapeutic agent, experimental compound, or established research protocol within the context of primary cell culture and treatment.
Our search for "this compound" and related terms in scientific databases did not yield any relevant results for a compound or treatment being used in primary cell research. The search results were primarily associated with unrelated topics, suggesting that "this compound" may be a typographical error, an internal project name not yet in the public domain, or a highly niche compound not widely documented.
Without any available data, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams. The creation of such materials would be speculative and lack the necessary scientific validation and evidence required for a research or drug development audience.
We recommend that researchers, scientists, and drug development professionals verify the name and spelling of the compound or treatment of interest. If "this compound" is a novel or internal compound, access to internal documentation or direct contact with the originating research group would be necessary to obtain the specific protocols and data required.
For general guidance on working with primary cells and developing treatment protocols, we can provide information on best practices for:
-
Primary Cell Culture: Isolation, culture, and maintenance of various primary cell types.
-
Compound Screening Assays: General protocols for testing the effects of novel compounds on primary cell viability, proliferation, and function.
-
Signaling Pathway Analysis: Methodologies for investigating the molecular mechanisms of action of a new compound.
However, without specific information on "this compound," we cannot generate the detailed and specific application notes requested. We are committed to providing accurate and factual information and will be able to assist further if a correct or alternative name for the treatment is available.
Troubleshooting & Optimization
troubleshooting Mc-MMAD solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mc-MMAD. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a drug-linker conjugate. It consists of MMAD, a potent microtubule inhibitor, covalently linked to a maleimidocaproyl (Mc) group.[1][2][3] Its primary application is in the development of Antibody-Drug Conjugates (ADCs), where the maleimide group allows for conjugation to thiol groups on antibodies or other targeting proteins.[1][2][3]
Q2: What are the key chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₅₁H₇₇N₇O₉S |
| Molar Mass | 964.26 g/mol |
| CAS Number | 1401963-15-2 |
| Appearance | Solid |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years[2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[2] |
Q3: What is the mechanism of action of the MMAD component?
MMAD is a potent tubulin inhibitor.[2][3] It disrupts the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport.[1][4][5] By interfering with microtubule function, MMAD causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[1][4][6]
Troubleshooting Guide for this compound Solubility
Q4: I am having trouble dissolving this compound. What solvents are recommended?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥ 100 mg/mL.[2] For in vivo applications, specific solvent mixtures have been described. It is crucial to prepare these solutions fresh as this compound is unstable in solution.[2]
Recommended Solvents for In Vitro and In Vivo Studies:
| Application | Solvent System | Achievable Concentration |
| In Vitro Stock | DMSO | ≥ 100 mg/mL (103.71 mM) |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.59 mM) |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.59 mM) |
Note: For the in vivo formulations, it is recommended to first dissolve this compound in DMSO and then add the other solvents sequentially.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation or phase separation can occur during the preparation of this compound solutions. If you observe this, gentle heating and/or sonication can be used to aid dissolution. Always visually inspect the solution to ensure it is clear before use.
Q6: I am concerned about the stability of my this compound solution. How can I minimize degradation?
This compound is known to be unstable in solutions, and it is highly recommended to prepare solutions fresh before each experiment.[2] The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH. The thioether bond formed after conjugation can also undergo a retro-Michael reaction, leading to deconjugation.
Key factors influencing the stability of the maleimidocaproyl linker:
-
pH: The maleimide ring is more susceptible to hydrolysis at higher pH. The reaction with thiols is most efficient at a pH of 6.5-7.5. At pH > 8.5, reactivity towards primary amines increases, and the rate of hydrolysis of the maleimide group also increases.
-
Presence of Thiols: In a solution containing free thiols, the thioether bond of the conjugate can undergo an exchange reaction, leading to the release of the drug.
-
Temperature: Higher temperatures can accelerate both hydrolysis and the retro-Michael reaction.
To enhance stability, especially for long-term storage of conjugated products, consider hydrolyzing the thiosuccinimide ring to the more stable succinamic acid thioether. This can be achieved by adjusting the pH, though rates are generally slow for N-alkyl maleimides.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to an antibody. Optimization will be required for each specific antibody.
Materials:
-
Antibody to be labeled
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5 (must be free of thiol-containing compounds)
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column or other purification system
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
(Optional) If the antibody contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the prepared antibody solution. A molar ratio of 10:1 to 20:1 (this compound:antibody) is a good starting point for optimization.
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 2-8°C. Protect the reaction from light.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column, dialysis, or another suitable purification method.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using appropriate analytical techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Logical Troubleshooting Workflow for Conjugation Issues
Signaling Pathway
MMAD-Induced G2/M Arrest and Apoptosis
This compound, through its active component MMAD, disrupts microtubule polymerization. This leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and ultimately, apoptosis. The following diagram illustrates the key signaling pathways involved.
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubules in apoptosis induction: are they necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
Optimizing Mc-MMAD Concentration for ADC Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Mc-MMAD (maleimidocaproyl-Monomethyl auristatin D) for their experiments. This compound is a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs). Proper concentration optimization is critical for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a drug-linker conjugate consisting of Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, attached to a maleimidocaproyl (Mc) linker.[1][2][3] MMAD disrupts cellular division by inhibiting the polymerization of tubulin, a critical component of microtubules.[1] This leads to cell cycle arrest and apoptosis. The maleimide linker allows for its conjugation to antibodies to form ADCs.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on studies with similar auristatin-based payloads like Monomethyl Auristatin E (MMAE), a common starting concentration range for in vitro cytotoxicity assays is between 0.01 nM and 1000 nM.[4] Some studies have used concentrations ranging from 1 ng/mL to 1000 ng/mL.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare this compound for my experiments?
A3: this compound is often supplied as a solid. It is recommended to prepare a fresh stock solution in a suitable solvent like DMSO. For in vivo experiments, a common solvent system is a combination of DMSO, PEG300, Tween-80, and saline. It is important to note that this compound is unstable in solutions, and freshly prepared solutions are recommended for reliable results. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Q4: What are the key considerations when designing an experiment to optimize this compound concentration?
A4: A Design of Experiments (DOE) approach is highly recommended. Key factors to consider include the concentration of the ADC, cell seeding density, and incubation time. The response to be measured is typically cell viability or cytotoxicity, often determined by assays such as the MTT assay. The goal is to identify the IC50 value, which is the concentration of the ADC that inhibits 50% of cell viability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed | Sub-optimal this compound concentration: The concentration used may be too low to induce a significant effect. | Perform a dose-response study with a wider range of concentrations. Start from a low nanomolar range and extend to the micromolar range if necessary.[4] |
| Cell line resistance: The target antigen may not be expressed at sufficient levels on the cell surface, or the cells may have intrinsic resistance mechanisms. | Verify target antigen expression on your cell line using methods like flow cytometry or western blotting. Consider using a different cell line with known high antigen expression as a positive control. | |
| Poor ADC internalization: The antibody-drug conjugate may not be efficiently internalized by the target cells. | Assess ADC internalization using fluorescently labeled antibodies or other appropriate methods. | |
| High background cytotoxicity in control wells | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line. Typically, DMSO concentrations should be kept below 0.5%. Run a solvent-only control to assess its effect on cell viability. |
| Non-specific binding of the ADC: The antibody component of the ADC may be binding non-specifically to cells. | Include an isotype control ADC (an antibody with the same isotype but not specific to the target antigen, conjugated with this compound) to assess non-specific cytotoxicity. | |
| Inconsistent or variable results | Inconsistent cell seeding: Uneven cell distribution in the assay plates can lead to high variability. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Instability of this compound solution: this compound can be unstable in solution, leading to loss of potency over time. | Always prepare fresh this compound solutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Edge effects in microplates: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell viability. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for auristatin-based payloads used in cytotoxicity assays. These values can serve as a starting point for optimizing this compound concentration.
| Payload | Cell Line(s) | Assay Type | Concentration Range | IC50 Value | Reference |
| MMAE | MDA-MB-468, MDA-MB-453 | MTT Assay | 1, 10, 100, 1000 ng/mL | Not specified | [1] |
| MMAE | SKBR3, HEK293 | MTT Assay | 0.002048 - 4000 nM | Not specified | [4] |
| MMAU | Various cancer cell lines | Cell Viability Assay | Not specified | Low-picomolar range | [2] |
Experimental Protocols
Detailed Methodology for an MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing the cytotoxicity of ADCs.[3][4][5]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound conjugated ADC and control antibodies (e.g., isotype control ADC)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the this compound ADC and control antibodies in complete culture medium. A typical starting range would be from 0.01 nM to 1000 nM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no ADC (negative control).
-
Incubate the plate for a predetermined period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO₂ incubator. For tubulin inhibitors, a longer incubation time of 72-96 hours is often recommended to observe the full cytotoxic effect.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the negative control (untreated cells), which is considered 100% viable.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound ADC.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Mc-MMAD stability and degradation problems
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of Mc-MMAD (maleimidocaproyl-Monomethylauristatin D) and its antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a potent anti-mitotic agent, Monomethylauristatin D (MMAD), attached to a maleimidocaproyl (Mc) linker.[1][2][3][4] This complex is used to create Antibody-Drug Conjugates (ADCs) by attaching it to cysteine residues on a monoclonal antibody. The stability of the linkage formed between the maleimide group and the antibody's thiol group is a critical concern. An unstable linkage can lead to premature release of the cytotoxic payload in circulation, which can cause off-target toxicity and reduce the therapeutic efficacy of the ADC.[2][5][6]
Q2: What are the primary degradation pathways for this compound conjugates?
A: Once conjugated to a thiol (e.g., a cysteine on an antibody), the resulting thiosuccinimide linkage is susceptible to two main competing chemical reactions:
-
Retro-Michael Reaction (Deconjugation): This is the reverse of the initial conjugation reaction. The thioether bond breaks, releasing the this compound from the antibody.[5][6] This process is often facilitated by reaction with other thiol-containing molecules present in a biological environment, such as glutathione or albumin.[2][4][5] This is generally considered the primary pathway for instability and premature drug release.
-
Hydrolysis of the Succinimide Ring: The succinimide ring of the linker can undergo hydrolysis, opening the ring to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction and is therefore considered a stabilized form of the conjugate.[1][7][8] This reaction is favored at neutral to alkaline pH.[3][8]
Q3: My ADC is showing aggregation after conjugation with this compound. What is the cause?
A: Aggregation is a common issue with ADCs and is often linked to the conjugation of hydrophobic payloads like auristatins.[9][10] There are two primary factors related to this compound that contribute to this:
-
Increased Hydrophobicity: MMAD is a hydrophobic molecule. Attaching multiple this compound molecules to an antibody increases the overall hydrophobicity of the protein, which can promote self-association and aggregation.[11]
-
High Drug-to-Antibody Ratio (DAR): A higher average number of this compound molecules per antibody (high DAR) is strongly correlated with an increased tendency for aggregation and reduced thermal stability.[9][12] Optimizing the conjugation reaction to achieve a lower, more homogeneous DAR is a key strategy to mitigate aggregation.[11]
Q4: How does pH affect the stability of my this compound conjugate?
A: pH is a critical factor influencing which degradation pathway dominates:
-
Neutral to Alkaline pH (pH > 7): Higher pH levels significantly accelerate the rate of hydrolysis of the succinimide ring.[3][13] While this may sound like degradation, it actually leads to a more stable, ring-opened conjugate that is resistant to deconjugation.[1][8]
-
Acidic pH (pH < 7): Lower pH conditions can slow down the retro-Michael reaction.[14] However, extremely low pH can lead to acid hydrolysis of the antibody itself.[11] For conjugation, a pH range of 6.5-7.5 is generally recommended to ensure efficient reaction of the maleimide with the thiol before subsequent stabilization steps.[15]
Q5: I see that this compound is unstable in solution. What are the best practices for handling and storage?
A: The maleimide group on an unconjugated this compound is susceptible to hydrolysis, especially at pH > 7.5. Therefore, it is crucial to handle the agent correctly:
-
Powder Form: Store this compound powder under desiccated conditions at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).
-
In-Solvent: It is highly recommended to prepare solutions of this compound fresh for each experiment.[1][3] If a stock solution must be prepared (e.g., in DMSO), it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles and hydrolysis. Published data suggests stability for up to 6 months at -80°C.
Troubleshooting Guides
Problem 1: Premature Release of this compound from ADC (Deconjugation)
-
Symptom: Analysis by Hydrophobic Interaction Chromatography (HIC) or Reverse Phase (RP-HPLC) shows an increase in species with lower retention times (corresponding to lower DAR) over time. Mass spectrometry confirms the loss of the drug-linker.
-
Probable Cause: The retro-Michael reaction is occurring, leading to the cleavage of the thiol-maleimide bond.[6] This is likely happening due to reaction with trace thiols in your buffer or instability of the initial conjugate.
-
Solutions:
-
Introduce a Post-Conjugation Hydrolysis Step: After the initial conjugation reaction, adjust the pH of the ADC solution to 8.5-9.0 and incubate at room temperature for several hours (e.g., 2-4 hours).[15] This intentionally promotes the hydrolysis of the succinimide ring, creating a more stable, ring-opened conjugate that is resistant to the retro-Michael reaction.[7][8]
-
Buffer Composition: Ensure your formulation buffer is free from nucleophiles or thiols that could facilitate the thiol exchange reaction.
-
Optimize DAR: While not a direct solution, a more homogeneous ADC with a controlled DAR may exhibit more predictable stability.
-
Problem 2: ADC Aggregation Detected During or After Conjugation
-
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS). The solution may appear opalescent or contain visible precipitates.
-
Probable Cause: The increased hydrophobicity from the conjugated this compound, especially at a high DAR, is causing the ADC to aggregate.[9][11]
-
Solutions:
-
Optimize Drug-to-Antibody Ratio (DAR): Reduce the molar excess of this compound used during the conjugation reaction to target a lower average DAR (typically 2 to 4 is optimal for stability).[] Use HIC-HPLC to monitor the DAR distribution and aim for a narrow peak distribution.
-
Formulation Optimization: The choice of formulation buffer is critical. Screen different buffer conditions (pH, ionic strength) and consider the inclusion of excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) that are known to reduce protein aggregation.[11]
-
Control Temperature: Avoid excessive heat during and after conjugation, as thermal stress can exacerbate aggregation.[10]
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound Thiol-Maleimide Conjugates
| Factor | Effect on Retro-Michael Reaction (Deconjugation) | Effect on Succinimide Hydrolysis (Stabilization) | Recommendation for Researchers |
| High pH (>8.0) | Generally suppressed in favor of hydrolysis. | Rate is significantly increased.[3][8] | Use for post-conjugation stabilization step. |
| Neutral pH (6.5-7.5) | Can occur, especially in the presence of thiols. | Occurs, but at a slower rate than at high pH.[17] | Optimal for the initial conjugation reaction. |
| Low pH (<6.5) | Rate is retarded.[14] | Rate is significantly decreased. | Not recommended for stabilization; may damage antibody. |
| Presence of Thiols | Rate is significantly increased (thiol exchange).[2][5] | No direct effect. | Remove all external thiols (e.g., reducing agents) after conjugation. |
| Temperature | Increased temperature accelerates the reaction rate. | Increased temperature accelerates the reaction rate. | Perform conjugation and storage at controlled, cool temperatures. |
| Maleimide Linker | N-alkyl maleimides (like Mc) are susceptible. | N-alkyl maleimides hydrolyze slowly without catalysis.[1] | Consider post-conjugation hydrolysis for N-alkyl maleimides. |
Table 2: Common Analytical Methods for ADC Stability and Degradation Analysis
| Analytical Technique | Parameter Measured | Purpose in Troubleshooting |
| Size Exclusion Chromatography (SEC) | Aggregates (HMWS), Fragments (LMWS) | Primary method to detect and quantify aggregation.[11] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Assess conjugation efficiency and monitor deconjugation over time. |
| Reverse Phase HPLC (RP-HPLC) | Free this compound, Payload-related impurities | Quantify premature drug release and identify degradation products.[18] |
| Mass Spectrometry (MS) | Intact ADC Mass, DAR, Degradation Products | Confirm identity of degradation products, precisely measure DAR, and characterize modifications.[19] |
| Capillary Electrophoresis (CE) | Charge Heterogeneity | Assess changes in the ADC's charge profile due to degradation or deamidation.[18] |
Experimental Protocols
Protocol: Stability Assessment via Post-Conjugation Hydrolysis
This protocol provides a method to enhance the stability of a newly formed this compound ADC by promoting the hydrolysis of the thiosuccinimide ring.
Materials:
-
Purified this compound ADC in a suitable buffer (e.g., PBS, pH 7.4)
-
High pH buffer for hydrolysis (e.g., 50 mM Sodium Borate, pH 9.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography column)
-
Analytical instruments (SEC-HPLC, HIC-HPLC)
Methodology:
-
Initial Conjugation: Perform the conjugation of this compound to the antibody under optimized conditions (typically pH 6.5-7.5, room temperature, 1-2 hours).
-
Removal of Excess Reagents: Purify the ADC from unreacted this compound and any reducing agents using a desalting column or SEC. The ADC should be in a neutral buffer (e.g., PBS pH 7.4).
-
Baseline Analysis (T=0): Take an aliquot of the purified ADC for immediate analysis by SEC-HPLC and HIC-HPLC. This will serve as your baseline for aggregation and DAR.
-
Hydrolysis Step: Adjust the pH of the remaining ADC solution to 8.5-9.0. This can be done by adding a high pH buffer or through buffer exchange.
-
Incubation: Incubate the ADC solution at room temperature (approx. 25°C) for 2-4 hours. This allows the succinimide ring to hydrolyze.
-
Final Formulation: After incubation, exchange the ADC into its final formulation buffer (typically at a physiological pH) using SEC or dialysis.
-
Post-Hydrolysis Analysis: Analyze a final aliquot of the ADC by SEC-HPLC and HIC-HPLC.
-
Data Interpretation: Compare the T=0 and post-hydrolysis results. You should observe minimal change in the aggregation profile (SEC) and the DAR profile (HIC). The resulting conjugate is now in a more stable, ring-opened form. To confirm stability, you can perform a forced degradation study by incubating the final product in plasma at 37°C and monitoring the DAR over time, comparing it to a non-hydrolyzed control.[15]
Visualizations
Caption: Competing degradation pathways for maleimide-thiol conjugates.
Caption: Troubleshooting workflow for unstable this compound ADCs.
Caption: Mechanism of action for an this compound Antibody-Drug Conjugate.
References
- 1. prolynxinc.com [prolynxinc.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 15. benchchem.com [benchchem.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Technical Support Center: Overcoming Mc-MMAD Resistance in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Mc-MMAD in cell lines. The information is based on established principles of multidrug resistance in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Problem 1: Higher than expected IC50 value for this compound in a sensitive cell line.
Question: We are seeing a much higher IC50 value for this compound in our supposedly sensitive cell line than what is reported in the literature. What could be the cause?
Answer:
Several factors could contribute to an unexpectedly high IC50 value:
-
Inherent Cell Line Resistance: Some cell lines may possess intrinsic resistance mechanisms. It is advisable to review literature for the baseline sensitivity of your specific cell line to similar compounds.[1]
-
Incorrect Drug Concentration: The actual concentration of your this compound stock solution may be incorrect. Always verify the concentration and consider using a fresh, validated batch of the compound.[1]
-
Cell Culture Contamination: Microbial contamination can significantly impact cell health and their response to drugs. Regularly check your cell cultures for any signs of contamination.[1]
-
High Passage Number: Cell lines can undergo genetic drift at high passage numbers, potentially altering their sensitivity to drugs. It is recommended to use cells from a low-passage stock.
Problem 2: Loss of this compound efficacy in a previously sensitive cell line.
Question: Our cell line, which was initially sensitive to this compound, has stopped responding to the treatment. What is happening?
Answer:
This is a common issue that often points to the development of acquired resistance.[1] Here’s how to troubleshoot:
-
Confirm Acquired Resistance: Perform a dose-response curve and compare the new IC50 value to that of the original, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[1]
-
Selection of a Resistant Subpopulation: Continuous exposure to a drug can lead to the selection and overgrowth of a small, pre-existing resistant population of cells.[1]
-
Upregulation of Efflux Pumps: The cells may have increased the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell.[2] This reduces the intracellular concentration of this compound, diminishing its effect.[3]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about this compound resistance.
Question 1: What are the common molecular mechanisms of resistance to drugs like this compound?
Answer: Multidrug resistance (MDR) is a multifaceted phenomenon. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), is a major cause of MDR.[3][4] These transporters act as pumps that actively remove drugs from the cell, preventing them from reaching their intracellular targets.[5]
-
Altered Drug Targets: Mutations or changes in the expression of the drug's molecular target can reduce its binding affinity, rendering the drug ineffective.[3]
-
Enhanced DNA Repair: Cancer cells can enhance their DNA repair mechanisms to counteract the damage caused by cytotoxic drugs.[5]
-
Evasion of Apoptosis: Resistant cells may acquire defects in apoptotic pathways, allowing them to survive drug-induced damage.[3]
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[5]
Question 2: How can I develop a this compound-resistant cell line for my studies?
Answer: Developing a drug-resistant cell line typically takes several months.[6][7] The general approach involves continuous or intermittent exposure of a sensitive parental cell line to increasing concentrations of the drug.[8] A common method is to start with a low concentration of the drug (e.g., the IC20) and gradually increase the dose as the cells adapt and become resistant.[6][8]
Question 3: How do I confirm that my cell line has developed resistance mediated by P-glycoprotein?
Answer: You can confirm P-gp-mediated resistance through a combination of functional and expression assays:
-
Functional Assay (Drug Efflux): A common method is the rhodamine 123 efflux assay using flow cytometry.[9] P-gp actively transports rhodamine 123 out of the cell. In resistant cells, you will observe low intracellular fluorescence. This efflux can be inhibited by known P-gp inhibitors like verapamil, which would lead to increased fluorescence.[9][10]
-
Expression Assay (Western Blot): You can directly measure the protein levels of P-gp (also known as ABCB1) using a western blot. An increased P-gp expression in your resistant cell line compared to the parental sensitive line would indicate its involvement in the resistance mechanism.[11]
Question 4: Are there ways to overcome this compound resistance in my cell line experiments?
Answer: Yes, several strategies can be employed to overcome drug resistance in vitro:
-
Combination Therapy: Using this compound in combination with an inhibitor of the resistance mechanism (e.g., a P-gp inhibitor like verapamil) can restore sensitivity.
-
Targeting Alternative Pathways: If resistance is due to the activation of compensatory signaling pathways, targeting these pathways with other inhibitors may be effective.[1]
-
Novel Drug Formulations: Nanoparticle-based drug delivery systems can sometimes bypass efflux pumps and increase intracellular drug accumulation.
Data Presentation
Table 1: Comparison of Doxorubicin IC50 Values in Sensitive and Resistant Breast Cancer Cell Lines.
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| MCF-7 (Sensitive) | Doxorubicin | 0.4 | - | [11] |
| MCF-7/DOX (Resistant) | Doxorubicin | 0.7 | 1.75 | [11] |
| MCF-7 (Sensitive) | Doxorubicin | 2.50 | - | [12] |
| MCF-7 (Resistant) | Doxorubicin | 1.9 | - | [12] |
| MCF-7/S (Sensitive) | Doxorubicin | 1.65 | - | [13] |
| MCF-7/Dox (Resistant) | Doxorubicin | 128.5 | 77.9 | [13] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions.[12]
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess cell viability in response to this compound treatment and to determine the half-maximal inhibitory concentration (IC50).
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[14]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Procedure (for adherent cells):
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).[1]
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][14]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[15]
Rhodamine 123 Efflux Assay for P-glycoprotein Function
This protocol assesses the function of P-glycoprotein (P-gp) by measuring the efflux of the fluorescent substrate rhodamine 123.
Principle: Rhodamine 123 is a fluorescent dye that is a substrate for P-gp.[10] Cells with high P-gp activity will pump out the dye, resulting in low intracellular fluorescence. The activity of P-gp can be blocked by inhibitors such as verapamil, leading to an accumulation of rhodamine 123 and increased fluorescence.[10] This change in fluorescence can be quantified using flow cytometry.
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (P-gp inhibitor)
-
Cell culture medium
-
PBS with 1% BSA
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with rhodamine 123 (final concentration 0.2 µg/mL) for 30 minutes at 37°C.[10]
-
Wash the cells to remove excess rhodamine 123.
-
Divide the cells into two groups: one with control medium and one with medium containing the P-gp inhibitor verapamil (final concentration 0.01 mM).[10]
-
Incubate both groups for 2 hours at 37°C to allow for dye efflux.[10]
-
Wash the cells with ice-cold PBS.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.[10] Compare the fluorescence intensity of the resistant cells with and without the inhibitor to that of the sensitive cells.
Western Blot for P-glycoprotein (ABCB1) Expression
This protocol is for detecting the expression level of P-glycoprotein.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors[16]
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (ABCB1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the sensitive and resistant cells in ice-cold lysis buffer containing protease inhibitors.[16][17] Determine the protein concentration of each lysate using a BCA assay.[17]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp, diluted in blocking buffer, overnight at 4°C.[17]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.[19]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[17] Compare the band intensity for P-gp between the sensitive and resistant cell lines.
Visualizations
Caption: Overview of common multidrug resistance mechanisms in a cancer cell.
Caption: Simplified signaling pathway for P-glycoprotein-mediated drug efflux.
Caption: Experimental workflow for developing a this compound resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. cancercenter.com [cancercenter.com]
- 3. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sanguinebio.com [sanguinebio.com]
- 5. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Assessment of P-glycoprotein and Multidrug Resistance-associated Protein Activity and Expression in Canine Lymphoma | In Vivo [iv.iiarjournals.org]
- 11. scispace.com [scispace.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. origene.com [origene.com]
- 18. m.youtube.com [m.youtube.com]
- 19. 7tmantibodies.com [7tmantibodies.com]
Technical Support Center: Improving the In Vivo Bioavailability of Mc-MMAD
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Mc-MMAD, a model compound characterized by poor aqueous solubility and/or low membrane permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low oral bioavailability for a compound like this compound?
A1: Low oral bioavailability is typically a result of several factors. The most common reasons are poor aqueous solubility, which limits the dissolution of the drug in the gastrointestinal (GI) fluids, and low permeability across the intestinal membrane.[1][2] Other contributing factors can include first-pass metabolism, where the drug is extensively metabolized in the gut wall or liver before reaching systemic circulation, and susceptibility to efflux transporters that pump the drug back into the GI lumen.[1]
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[1][2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can increase its apparent solubility and dissolution rate.[3]
-
Lipid-Based Formulations: These formulations, including self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[3][4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[5]
Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound?
A3: The selection of a suitable strategy depends on the specific physicochemical properties of this compound, such as its melting point, logP, and chemical stability, as well as the desired dosage form. A decision tree, like the one provided in the "Visualizations" section below, can guide the selection process. For early-stage development, simple formulations like solutions or suspensions are often used, while more advanced "enabling technologies" such as amorphous dispersions or nano-emulsions may be required for compounds with significant solubility challenges.[6]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations is a common issue for orally administered compounds with poor solubility.[4]
-
Potential Causes:
-
Poor and Variable Dissolution: If this compound does not dissolve consistently in the GI tract, its absorption will be erratic.[4]
-
Food Effects: The presence or absence of food can alter gastric emptying time and GI fluid composition, significantly impacting the dissolution and absorption of poorly soluble drugs.[4]
-
Variable First-Pass Metabolism: Differences in metabolic enzyme activity among individual animals can lead to inconsistent levels of the drug reaching systemic circulation.[4]
-
Differences in Gastrointestinal Motility: Variations in the rate at which substances move through the GI tract can affect the time available for dissolution and absorption.[4]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[4]
-
Optimize Formulation: Employ formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations. These can reduce the dependency of absorption on physiological variables.[4]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[4]
-
-
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Question: Our formulation of this compound shows an improved dissolution profile in vitro, but we are not seeing a corresponding increase in bioavailability in our in vivo studies. What could be the reason for this discrepancy?
-
Answer: A lack of correlation between in vitro dissolution and in vivo bioavailability can occur for several reasons.
-
Potential Causes:
-
In Vivo Precipitation: The drug may dissolve in the formulation but precipitate in the GI tract upon dilution with intestinal fluids. This is a common challenge for formulations that generate supersaturated solutions.
-
Permeability-Limited Absorption: If this compound has low intestinal permeability, even if it is fully dissolved, its absorption will be limited by its ability to cross the gut wall. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which can help in understanding the rate-limiting step for absorption.[5]
-
First-Pass Metabolism: High first-pass metabolism can limit the amount of absorbed drug that reaches systemic circulation, even with good dissolution.
-
-
Troubleshooting Steps:
-
Use Biorelevant Dissolution Media: Employ in vitro dissolution media that mimic the composition of intestinal fluids (e.g., FaSSIF, FeSSIF) to better predict in vivo behavior.
-
Conduct Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.
-
Evaluate Pre-systemic Metabolism: Investigate the metabolic stability of this compound in liver and intestinal microsomes.
-
-
Data Presentation
Table 1: Examples of Bioavailability Enhancement for Poorly Soluble Drugs Using Different Formulation Strategies
| Compound | Formulation Strategy | Animal Model | Key Pharmacokinetic Parameter | Improvement (Fold Increase vs. Unformulated Drug) |
| Madecassic Acid | Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Rat | AUC (Area Under the Curve) | 4.01 |
| Meloxicam | Loaded into MCM-41 (mesoporous silica) | Rabbit | AUC | ~4 |
| Efavirenz | Liposomal Formulation | Not Specified | Oral Bioavailability | 2 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.
-
Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 3 days before the study.[4]
-
Groups:
-
Group 1: this compound formulation administered orally (e.g., 10 mg/kg).
-
Group 2: this compound solution administered intravenously (IV) (e.g., 1 mg/kg) for bioavailability calculation.
-
-
Formulation Preparation: Prepare the oral and IV formulations on the day of dosing. Ensure homogeneity and verify the concentration.[4]
-
Dosing:
-
Fast animals overnight (with free access to water) before dosing.
-
Weigh each animal immediately before dosing to calculate the exact dose volume.
-
For the oral group, administer the formulation via oral gavage (typically 5-10 mL/kg).[4]
-
For the IV group, administer the drug solution via the tail vein.[4]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Protocol 2: Formulation of a this compound Nanoemulsion Using High-Pressure Homogenization
This protocol describes a high-energy method for preparing a nanoemulsion to improve the solubility of this compound.[7][8]
-
Component Selection:
-
Oil Phase: Select an oil in which this compound has high solubility. Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) by adding an excess of this compound to a small volume of oil, vortexing, and shaking for 48 hours to determine saturation solubility.[9]
-
Surfactant and Co-surfactant: Select a surfactant and co-surfactant that are miscible with the oil phase and can effectively emulsify it. The hydrophilic-lipophilic balance (HLB) of the surfactant is a key consideration.[10]
-
-
Preparation of Phases:
-
Oil Phase: Dissolve this compound in the selected oil at the desired concentration. Gentle heating may be used if necessary.
-
Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
-
Coarse Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.
-
-
Nanoemulsion Formation:
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: Determine the surface charge of the droplets, which is an indicator of stability.
-
Drug Content and Encapsulation Efficiency: Quantify the amount of this compound in the nanoemulsion.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by lipid-based formulations.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. upm-inc.com [upm-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. FORMULATION FORUM - Oral Formulation Approaches for Different Stages of Clinical Studies [drug-dev.com]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imsear.searo.who.int [imsear.searo.who.int]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
Mc-MMAD Synthesis and Purification Technical Support Center
Welcome to the technical support center for Maleimide-cysteine-Monomethyl Auristatin D (Mc-MMAD) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound synthesis?
The synthesis of this compound, a type of antibody-drug conjugate (ADC), presents several common challenges. A primary difficulty is achieving a homogenous product with a consistent drug-to-antibody ratio (DAR).[1] The reaction between the maleimide group of the linker-drug and the cysteine residues on the antibody can be influenced by various factors, leading to a mixture of species with different DARs. Another significant challenge is the potential for side reactions, such as the hydrolysis of the maleimide ring or the formation of disulfide bonds, which can lead to product heterogeneity and instability.[2][3] Furthermore, ensuring the stability of the final conjugate is crucial, as the maleimide-thiol linkage can be reversible under certain conditions.[2][4]
Q2: How can I control the Drug-to-Antibody Ratio (DAR) during conjugation?
Controlling the DAR is critical for the efficacy and safety of the ADC.[1] Several strategies can be employed:
-
Stoichiometry: Carefully controlling the molar ratio of the this compound linker-drug to the antibody is the most direct method. A modest excess of the linker-drug is often used to drive the reaction to completion.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can help control the extent of conjugation. Shorter reaction times or lower temperatures generally result in lower DAR values.
-
pH: The pH of the reaction buffer influences the reactivity of the cysteine thiol groups. A pH range of 6.5-7.5 is typically optimal for the maleimide-thiol reaction.
-
Antibody Engineering: Utilizing antibodies with engineered cysteine residues at specific sites allows for precise control over the location and number of conjugated drugs, leading to a more homogenous product.[4]
Q3: What are the primary impurities I should look for during this compound purification?
The main impurities to monitor and remove during the purification of this compound include:
-
Unconjugated Antibody: Antibodies that have not been conjugated with the drug.
-
Free this compound: Excess, unreacted linker-drug.[1]
-
Aggregates: High molecular weight species formed due to protein-protein interactions, which can be induced by the conjugation process.[1][]
-
Species with Undesired DAR: ADCs with DAR values outside the target range.
-
Reaction Byproducts: Products from side reactions, such as hydrolyzed maleimide derivatives.
Q4: Which purification techniques are most effective for this compound?
A multi-step purification strategy is typically required to achieve high purity this compound.[1][6] Common techniques include:
-
Tangential Flow Filtration (TFF): Primarily used for buffer exchange and removal of small molecule impurities like unconjugated this compound.[7]
-
Size Exclusion Chromatography (SEC): Effective for removing aggregates and separating the ADC from unconjugated drug.[][7]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge differences and can be used to resolve ADC species with different DARs.[]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADC species with varying DARs, as the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency (Low DAR) | Insufficient amount of this compound linker-drug. | Increase the molar excess of the this compound linker-drug. |
| Suboptimal reaction pH. | Ensure the reaction buffer pH is between 6.5 and 7.5. | |
| Cysteine residues are not fully reduced or accessible. | Pre-treat the antibody with a reducing agent like TCEP and ensure proper unfolding conditions if necessary. | |
| Short reaction time or low temperature. | Increase the reaction time or temperature within the stability limits of the antibody. | |
| High Aggregation | High protein concentration during conjugation. | Perform the conjugation at a lower antibody concentration. |
| Use of organic co-solvents. | Minimize the concentration of organic solvents (e.g., DMSO, DMAc) used to dissolve the linker-drug. | |
| Inappropriate buffer conditions (pH, ionic strength). | Screen different buffer conditions to find those that minimize aggregation. | |
| Product Instability (Drug Deconjugation) | Reversibility of the maleimide-thiol linkage. | Consider using "next-generation" maleimides (e.g., N-aryl maleimides) that form more stable thiosuccinimide rings.[2][4] |
| Presence of excess reducing agents post-conjugation. | Ensure complete removal of reducing agents after the antibody reduction step. |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution in HIC | Inappropriate salt concentration or gradient. | Optimize the salt concentration in the binding and elution buffers and adjust the gradient slope. |
| Column overloading. | Reduce the amount of protein loaded onto the column. | |
| Presence of Aggregates in Final Product | Inefficient removal by SEC. | Optimize the SEC column and running conditions. Consider using a guard column. |
| Aggregation during purification steps. | Maintain low protein concentrations and use buffers that promote stability. | |
| Residual Free Drug-Linker | Incomplete removal by TFF or SEC. | Increase the number of diavolumes during TFF or optimize the SEC separation.[7] |
| Adsorption of the drug-linker to the chromatography resin. | Include a small percentage of organic solvent in the mobile phase if compatible with the resin and protein. | |
| Low Product Recovery | Nonspecific binding to chromatography columns. | Adjust the buffer pH or ionic strength to minimize nonspecific interactions. Consider using a different type of chromatography resin. |
| Protein precipitation during a purification step. | Ensure the buffer conditions throughout the purification process are within the protein's stability range. |
Experimental Protocols
General this compound Conjugation Protocol
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2).
-
If necessary, partially reduce the interchain disulfide bonds using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) at a controlled stoichiometry.
-
Remove the excess reducing agent by buffer exchange using TFF or a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker-drug in an organic co-solvent such as DMSO to a high concentration.
-
Slowly add the desired molar excess of the dissolved this compound to the prepared antibody solution while gently stirring.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4-25°C) for a specified time (e.g., 1-4 hours).
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.[4]
-
Purification by Hydrophobic Interaction Chromatography (HIC)
-
Column Equilibration: Equilibrate the HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Sample Loading: Dilute the quenched conjugation mixture with the binding buffer to the appropriate salt concentration and load it onto the equilibrated column.
-
Washing: Wash the column with the binding buffer to remove any unbound material.
-
Elution: Elute the bound ADC species using a reverse linear gradient of the high-salt binding buffer to a low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0). Species with higher DARs will be more hydrophobic and will elute at lower salt concentrations.
-
Fraction Collection: Collect fractions and analyze them for DAR, purity, and aggregation.
Visualizations
Caption: Workflow for the synthesis of this compound ADC.
Caption: Multi-step purification workflow for this compound ADC.
Caption: Troubleshooting logic for this compound synthesis and purification.
References
how to improve the signal-to-noise ratio in Mc-MMAD assays
Technical Support Center: Optimizing Mc-MMAD Assays
Welcome to the technical support center for this compound (Magnetic nanoparticle-based Monoclonal Antibody-dependent) assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in their experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A high signal-to-noise (S/N) ratio is critical for the sensitivity and reliability of this compound assays. This guide addresses common issues that can lead to a suboptimal S/N ratio and provides systematic solutions.
What is the Signal-to-Noise Ratio?
The signal-to-noise ratio is a measure of the strength of the desired signal relative to the level of background noise. It is often calculated as the ratio of the signal from a sample to the signal from a blank or negative control. A higher S/N ratio indicates a more sensitive and reliable assay.
Issue 1: High Background Noise
High background noise can mask the true signal and reduce the sensitivity of the assay.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or casein.[1][2] Ensure the blocking buffer is fresh and incubate for a sufficient amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Non-specific Antibody Binding | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal while minimizing background.[3][4] Consider using pre-adsorbed secondary antibodies to reduce cross-reactivity. |
| Inadequate Washing | Increase the number and/or duration of wash steps.[5] Ensure that the wash buffer contains a detergent (e.g., Tween-20) to help remove non-specifically bound antibodies. |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers to remove particulates that can cause non-specific binding. |
| Substrate Issues (for Chemiluminescent Assays) | Allow the substrate to equilibrate to room temperature before use. Ensure the substrate has not expired. In some cases, a high substrate concentration can lead to increased background. |
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from reagent problems to procedural errors.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Antibody | Ensure proper storage of antibodies. Avoid repeated freeze-thaw cycles. Test antibody activity using a positive control. |
| Inefficient Analyte Capture | Optimize the concentration of the capture antibody coated on the magnetic nanoparticles. Ensure proper conjugation of the antibody to the nanoparticles. |
| Suboptimal Incubation Times/Temperatures | Optimize incubation times and temperatures for each step of the assay (analyte binding, antibody binding, etc.). |
| Incorrect Buffer Composition | Ensure the pH and ionic strength of the buffers are optimal for antibody-antigen interactions. |
| Expired or Inactive Detection Reagent | Check the expiration date of all reagents, particularly the detection enzyme and substrate. |
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for an this compound assay?
A signal-to-noise ratio of 3:1 is generally considered the minimum for a detectable signal, while a ratio of 10:1 or higher is desirable for robust and quantifiable results. However, the acceptable S/N ratio can vary depending on the specific application and the required level of sensitivity.
Q2: How do I choose the right blocking buffer?
The choice of blocking buffer can significantly impact background noise.[1] Start with a common blocking agent like 1-5% BSA in your assay buffer. If background remains high, you can try other blockers such as casein or commercially available protein-free blocking buffers.[1][6] It's important to empirically test different blocking agents to find the one that provides the highest signal-to-noise ratio for your specific assay.[6]
Q3: Can the type of magnetic nanoparticles affect the assay performance?
Yes, the properties of the magnetic nanoparticles, such as their size, surface coating, and magnetic susceptibility, can influence the efficiency of analyte capture and the level of background noise.[7][8] It is important to use nanoparticles that are well-dispersed and have a low level of non-specific binding.
Q4: How can I optimize the washing steps?
Effective washing is crucial for removing unbound reagents and reducing background.[5] Optimization may involve increasing the number of wash cycles (typically 3-5 washes), increasing the volume of wash buffer, and ensuring vigorous but gentle mixing during each wash. The inclusion of a detergent like Tween-20 (0.05-0.1%) in the wash buffer is also highly recommended.
Experimental Protocols
General this compound Assay Protocol
This protocol provides a general workflow for a sandwich this compound assay. Optimization of each step is recommended for specific applications.
-
Preparation of Antibody-Coated Magnetic Nanoparticles:
-
Activate the surface of the magnetic nanoparticles (e.g., carboxylated beads) using EDC/NHS chemistry.
-
Incubate the activated nanoparticles with the capture monoclonal antibody to allow for covalent conjugation.
-
Wash the nanoparticles to remove unbound antibody.
-
Block any remaining active sites on the nanoparticles with a suitable blocking agent.
-
-
Analyte Capture:
-
Incubate the antibody-coated magnetic nanoparticles with the sample containing the target analyte.
-
Allow sufficient time for the analyte to bind to the capture antibodies.
-
Use a magnetic separator to wash the nanoparticles and remove unbound sample components.
-
-
Detection:
-
Incubate the nanoparticle-analyte complexes with a detection antibody (often biotinylated).
-
Wash the nanoparticles to remove unbound detection antibody.
-
Incubate with an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Wash the nanoparticles to remove unbound enzyme conjugate.
-
-
Signal Generation and Measurement:
-
Add a chemiluminescent substrate.
-
Measure the light output using a luminometer.
-
Visualizations
This compound Assay Workflow
Caption: Workflow of a typical this compound sandwich immunoassay.
Troubleshooting Logic for High Background
Caption: Logical workflow for troubleshooting high background noise.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. [PDF] Boosting magnetic resonance imaging signal-to-noise ratio using magnetic metamaterials | Semantic Scholar [semanticscholar.org]
- 7. Recent Developments in Innovative Magnetic Nanoparticles-Based Immunoassays: From Improvement of Conventional Immunoassays to Diagnosis of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating Mc-MMAD Efficacy: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the efficacy of Mc-MMAD, a potent tubulin inhibitor used as a payload in antibody-drug conjugates (ADCs). By employing a suite of secondary assays, researchers can gain a comprehensive understanding of this compound's cellular effects and benchmark its performance against other microtubule-targeting agents.
Introduction to this compound
This compound is a drug-linker conjugate where MMAD (monomethyl auristatin D) is linked via a maleimidocaproyl (Mc) linker. MMAD exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2] As a component of an ADC, this compound is designed to be released intracellularly within target cancer cells, leading to cell cycle arrest and apoptosis. Validating the efficacy of such a compound requires a multi-faceted approach, moving beyond primary cytotoxicity assays to more nuanced secondary assays that elucidate its specific mechanism of action and potential advantages over other tubulin inhibitors.
Comparative Data Presentation
To effectively compare the efficacy of this compound with an alternative tubulin inhibitor-based ADC (termed "Alternative ADC" for the purpose of this guide), a series of quantitative assays can be employed. The following tables present hypothetical, yet representative, data to illustrate how the results of such a comparative study could be structured.
Table 1: In Vitro Cytotoxicity (IC50 Values)
This assay determines the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.
| Cell Line | This compound ADC (nM) | Alternative ADC (nM) |
| SK-BR-3 (HER2+) | 0.5 | 1.2 |
| BT-474 (HER2+) | 0.8 | 1.5 |
| MDA-MB-231 (HER2-) | >1000 | >1000 |
Table 2: Cell Cycle Analysis (% of Cells in G2/M Phase)
This assay quantifies the percentage of cells arrested in the G2/M phase of the cell cycle, a hallmark of tubulin inhibitor activity.
| Treatment (Concentration) | This compound ADC | Alternative ADC | Vehicle Control |
| 1 nM | 65% | 45% | 15% |
| 10 nM | 85% | 70% | 15% |
Table 3: Bystander Killing Effect (% Apoptosis in Antigen-Negative Cells)
This assay measures the ability of the ADC's payload to diffuse out of the target cell and kill neighboring antigen-negative cells.
| Co-culture Ratio (Ag+:Ag-) | This compound ADC | Alternative ADC |
| 1:1 | 40% | 25% |
| 1:3 | 25% | 15% |
Key Experimental Methodologies
Detailed protocols for the secondary assays are crucial for reproducibility and accurate comparison.
Immunofluorescence Microscopy for Microtubule Disruption
This qualitative assay visually confirms the mechanism of action by observing the disruption of the microtubule network within cells.
Protocol:
-
Cell Culture: Seed target cells (e.g., SK-BR-3) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound ADC, a comparator ADC, or a vehicle control at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Staining: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.
-
Secondary Antibody Staining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a confocal or fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This quantitative assay measures the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the ADCs as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.[1][2][3][4][5]
Bystander Killing Assay
This assay evaluates the ability of the ADC payload to kill adjacent antigen-negative cells.
Protocol:
-
Cell Labeling: Label the antigen-negative cell line (e.g., MDA-MB-231) with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture: Seed a mixture of antigen-positive (e.g., SK-BR-3) and fluorescently labeled antigen-negative cells at various ratios in a 96-well plate.
-
Treatment: Treat the co-culture with the ADCs.
-
Apoptosis Staining: After the desired incubation period, stain the cells with a marker for apoptosis (e.g., Annexin V-APC).
-
Flow Cytometry: Analyze the cells using flow cytometry. Gate on the GFP-positive (antigen-negative) population and quantify the percentage of Annexin V-positive cells to determine the extent of bystander killing.[6][7][8][9][10]
Visualizing the Pathways and Workflows
Diagrams are provided to illustrate the signaling pathway affected by this compound and the experimental workflows for its validation.
Caption: this compound ADC mechanism of action leading to apoptosis.
Caption: Workflow for comparative validation of this compound efficacy.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Mc-MMAD in the Landscape of ADC Payloads: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mc-MMAD and other similar auristatin-based antibody-drug conjugate (ADC) payloads. This analysis is supported by available preclinical data and includes detailed experimental methodologies for key assays.
This compound, a maleimidocaproyl-conjugated form of Monomethyl auristatin D (MMAD), belongs to the auristatin family of potent tubulin inhibitors. These synthetic analogs of the natural product dolastatin 10 are a cornerstone of ADC technology, valued for their high cytotoxicity against proliferating cancer cells. This guide will compare this compound and its core compound, MMAD, with the two most clinically advanced auristatins: Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF).
Performance Comparison of Auristatin Payloads
The subtle structural differences among auristatin derivatives, particularly at the C-terminus of the pentapeptide, lead to significant variations in their biological activity, cell permeability, and bystander killing effect. These differences are critical in the design and efficacy of ADCs.
MMAE is characterized by its high cell permeability, which allows it to not only kill the target cancer cell but also diffuse into neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect. This can be advantageous in treating heterogeneous tumors where antigen expression is varied.[1]
MMAF, on the other hand, possesses a charged C-terminal phenylalanine, which restricts its passage through the cell membrane.[2][3][] This reduced permeability makes it less effective at bystander killing but can lead to lower off-target toxicity.[] Notably, MMAF has shown efficacy against multi-drug resistant (MDR) cancer cell lines that overexpress drug efflux pumps.[1]
MMAD's structure is closely related to that of MMAE and MMAF. Preclinical studies have provided some insights into its comparative performance. In one study, an ADC utilizing an MMAD payload demonstrated lower tumor efficacy in a murine xenograft model compared to an ADC with an MMAE payload.[5] This suggests that the specific structural attributes of MMAD may influence the overall in vivo potency of the corresponding ADC.
Dual-payload ADCs, combining MMAE and MMAF, have been explored to leverage the distinct advantages of each. In a resistant tumor model, a dual-payload ADC showed superior in vivo efficacy compared to single-payload ADCs, highlighting the potential of combining payloads with complementary activities.[1][6]
Below is a summary of the key characteristics and comparative performance of these auristatin payloads.
| Feature | This compound (inferred from MMAD) | MMAE (Monomethyl Auristatin E) | MMAF (Monomethyl Auristatin F) |
| Core Structure | Monomethyl auristatin D | Monomethyl auristatin E | Monomethyl auristatin F |
| Mechanism of Action | Tubulin inhibitor, G2/M cell cycle arrest, apoptosis | Tubulin inhibitor, G2/M cell cycle arrest, apoptosis | Tubulin inhibitor, G2/M cell cycle arrest, apoptosis |
| Cell Permeability | Likely permeable (similar to MMAE) | High | Low (due to charged C-terminus) |
| Bystander Effect | Likely present | Yes (potent) | Minimal to none |
| Activity in MDR Cells | Not extensively reported | Substrate for MDR pumps, efficacy can be reduced | Active in some MDR cell lines |
| Reported In Vivo Efficacy | Lower than MMAE in a specific xenograft model[5] | High, widely used in approved ADCs | Effective, with a potentially better safety profile in some contexts |
| Key Differentiator | Specific structural modifications in the dolaisoleuine residue | Uncharged C-terminus enabling high permeability | Charged C-terminal phenylalanine restricting permeability |
Signaling and Experimental Workflows
The mechanism of action for auristatin-based ADCs follows a well-defined pathway from targeted delivery to induction of apoptosis. This process, along with typical experimental workflows for evaluating these compounds, can be visualized.
Auristatin ADC Mechanism of Action
The following diagram illustrates the sequential steps involved in the cytotoxic action of an auristatin-based ADC.
Caption: General mechanism of auristatin-based ADCs.
General Experimental Workflow for ADC Evaluation
The preclinical evaluation of an ADC involves a series of in vitro and in vivo experiments to determine its efficacy and safety profile.
Caption: A typical workflow for preclinical ADC evaluation.
Detailed Experimental Protocols
To ensure the reproducibility of research findings, detailed methodologies for key experiments are essential.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is adapted from a method used to assess the cytotoxicity of MMAE against breast cancer cell lines and can be applied to other auristatin derivatives.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC payload.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ADC or free payload (e.g., this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the ADC or free payload in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the compound concentration (log scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Antibody Internalization Assay (Flow Cytometry-Based)
This protocol provides a general framework for assessing the internalization of an ADC.
Objective: To quantify the rate and extent of ADC internalization into target cells.
Materials:
-
Target and control (antigen-negative) cell lines
-
ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore (e.g., Alexa Fluor 488)
-
FACS buffer (PBS with 1-2% BSA or FBS)
-
Trypsin-EDTA
-
Quenching solution (if using a standard fluorophore, e.g., trypan blue or an anti-fluorophore antibody)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Antibody Binding: Add the fluorescently labeled ADC to the cell suspension at a predetermined concentration and incubate on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Internalization Induction: Wash the cells with cold FACS buffer to remove unbound ADC. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample should remain on ice (0 hours).
-
Signal Quenching/Measurement:
-
For pH-sensitive dyes: After the incubation period, wash the cells with cold FACS buffer and analyze directly by flow cytometry. The fluorescence will increase in the acidic environment of the endosomes/lysosomes upon internalization.
-
For standard fluorophores: After incubation, place the cells on ice. For each time point, divide the cells into two tubes. To one tube, add a quenching solution to extinguish the fluorescence of the non-internalized, surface-bound ADC. The other tube remains unquenched (total fluorescence).
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The internalized signal is determined by the fluorescence intensity of the quenched sample or the increase in fluorescence for pH-sensitive dyes.
-
Data Analysis: Calculate the percentage of internalization at each time point by comparing the mean fluorescence intensity (MFI) of the internalized signal to the total signal (from the 0-hour time point on ice or the unquenched sample).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[9][10][11][12][13]
Objective: To assess the ability of an ADC to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
ADC, isotype control ADC, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, test ADC).
-
Treatment Administration: Administer the treatments (typically via intravenous injection) according to the planned dosing schedule (e.g., once weekly for 3 weeks). Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Assessment: Continue to measure tumor volumes and body weights throughout the study. The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
References
- 1. adcreview.com [adcreview.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody Internalization | Sartorius [sartorius.com]
- 6. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Monomethyl Auristatin E, a Potent Cytotoxic Payload for Development of Antibody-Drug Conjugates against Breast Cancer | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. ADC based Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Mc-MMAD and Standard Treatments for Targeted Cancer Therapy
For Immediate Publication
This guide provides a detailed comparative analysis of Antibody-Drug Conjugates (ADCs) utilizing the Mc-MMAD (Maleimidocaproyl-Monomethyl Auristatin D) drug-linker technology against standard ADC treatments, with a focus on other tubulin inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to inform preclinical and clinical research decisions.
Introduction
Antibody-Drug Conjugates have revolutionized oncology by enabling the targeted delivery of highly potent cytotoxic agents to cancer cells, thereby widening the therapeutic window. The choice of the cytotoxic payload and the linker technology is critical to the efficacy and safety of an ADC. This compound is an ADC platform that employs Monomethyl Auristatin D (MMAD), a potent synthetic analog of the natural antineoplastic agent dolastatin 10, conjugated to a monoclonal antibody via a stable, non-cleavable maleimidocaproyl (mc) linker.[1][2] This guide compares the performance of this compound-based ADCs with those utilizing other common tubulin inhibitors and linker technologies.
Mechanism of Action: Tubulin Inhibition and Beyond
The cytotoxic payload of this compound, MMAD, belongs to the auristatin family of microtubule inhibitors.[1][3] Like other auristatins (e.g., MMAE, MMAF) and vinca alkaloids, MMAD binds to tubulin and inhibits its polymerization into microtubules.[4][5] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[6][7]
Recent studies have elucidated a more complex signaling cascade initiated by auristatin-based ADCs. Beyond mitotic arrest, these ADCs can induce immunogenic cell death (ICD) by triggering the endoplasmic reticulum (ER) stress response.[8] This involves the activation of pathways mediated by pIRE1 (phosphorylated inositol-requiring enzyme 1) and pJNK (phosphorylated c-Jun N-terminal kinase).[8] Furthermore, auristatin-induced apoptosis has been shown to involve the modulation of key regulatory proteins such as p53, p21WAF1, Bax, and Bcl-2.[9]
The non-cleavable maleimidocaproyl (mc) linker in this compound dictates a specific mechanism of payload release.[10][11] Unlike ADCs with cleavable linkers that can release their payload in the tumor microenvironment, this compound requires internalization into the target cancer cell and subsequent degradation of the antibody in the lysosome to release the active drug.[1][12] This can result in increased stability in circulation and potentially reduced off-target toxicity.[10][11] However, it may also limit the "bystander effect," where the released payload kills neighboring antigen-negative cancer cells.[1][12]
Comparative Data Presentation
The following table summarizes quantitative data from preclinical studies comparing ADCs with different auristatin payloads and linker technologies. It is important to note that direct head-to-head comparisons are limited, and data is collated from studies with different antibodies and cancer cell lines, which may influence the results.
| ADC Construct | Payload | Linker Type | Target/Cell Line | In Vitro Potency (IC50/EC50) | In Vivo Efficacy (Tumor Model) | Key Findings |
| Anti-CD22-MC-MMAF | MMAF | Non-cleavable (mc) | NHL Xenograft | Not specified | Complete tumor regression | Effective in xenograft models with a favorable safety profile in animal studies.[2] |
| Anti-CD79b-MC-MMAF | MMAF | Non-cleavable (mc) | NHL Xenograft | Not specified | Complete tumor regression | Demonstrates potent efficacy in xenograft models of Non-Hodgkin Lymphoma.[2] |
| C16 Site A-PEG6-C2-MMAD | MMAD | Non-cleavable | BxPC3 Xenograft | Not specified | Significant tumor growth inhibition | Demonstrates in vivo efficacy as a single 10 mg/kg dose.[13] |
| C16 Site I-PEG6-C2-MMAD | MMAD | Non-cleavable | BxPC3 Xenograft | Not specified | Moderate tumor growth inhibition | Site of conjugation on the antibody can impact in vivo efficacy.[13] |
| Trastuzumab-MC-Val-Cit-PABC-MMAE | MMAE | Cleavable (vc) | HER2+ Cancer Cells | pM range | Not specified | Exhibits potent picomolar in vitro cytotoxicity.[14] |
| Trastuzumab-MC-Val-Cit-PABC-MMAU | MMAU | Cleavable (vc) | HER2+ Cancer Cells | pM range | Not specified | Comparable in vitro potency to MMAE-ADCs with potentially lower off-target toxicity of the free payload.[14] |
| Trastuzumab-vc-MMAE | MMAE | Cleavable (vc) | HER2+ N87 cells | ~1 nM | Not specified | Used to investigate the bystander effect in co-culture systems.[15] |
| Anti-CD30 DAR 8 Tubulysin ADCs | Tubulysins | Glucuronide (cleavable) | CD30+ Lymphoma Cells (MDR+) | single-digit ng/mL | Active in tumor xenografts | Potent against multidrug-resistant cell lines.[16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and standard treatments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cells (e.g., HER2-positive SK-BR-3 or N87 cells) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
ADC Treatment: A serial dilution of the ADC (e.g., this compound ADC and a comparator ADC) is prepared in cell culture medium. The medium in the cell plates is replaced with the ADC-containing medium, and the plates are incubated for 72-96 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.
-
Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the untreated control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of an ADC in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 5-10 million BxPC3 or SKOV3 cells).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
ADC Administration: The mice are treated with the ADC (e.g., a single intravenous injection of 10 mg/kg this compound ADC), a comparator ADC, a vehicle control, or a non-binding control ADC.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured periodically (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Data Analysis: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy of the different treatment groups.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.
-
Cell Labeling and Seeding: Two cell lines are used: an antigen-positive target cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative bystander cell line (e.g., HER2-negative MDA-MB-468) engineered to express a fluorescent protein (e.g., GFP). The two cell lines are co-cultured in 96-well plates at a defined ratio.
-
ADC Treatment: The co-culture is treated with the ADC of interest (e.g., an ADC with a cleavable linker vs. a non-cleavable this compound ADC) for a period of 72-96 hours.
-
Imaging and Analysis: The viability of the bystander cells is assessed by fluorescence microscopy and quantified by counting the number of fluorescent cells or by using a plate reader capable of measuring fluorescence.
-
Data Interpretation: A significant reduction in the number of viable fluorescent bystander cells in the presence of the ADC and the target cells, compared to controls, indicates a bystander effect.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound, from receptor binding to apoptosis induction.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for evaluating ADC efficacy in a mouse xenograft model.
References
- 1. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 16. aacrjournals.org [aacrjournals.org]
Reproducibility of Mass Median Aerodynamic Diameter (MMAD) Experimental Results: A Comparative Guide
The determination of Mass Median Aerodynamic Diameter (MMAD) is a critical quality attribute for orally inhaled and nasal drug products (OINDPs), as it significantly influences the deposition of drug particles in the respiratory tract and, consequently, their therapeutic efficacy.[1] This guide provides a comparative analysis of common experimental methods used to determine MMAD, focusing on the reproducibility of their results. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate methodologies.
Comparison of MMAD Determination Methods
The choice of analytical method can significantly impact the resulting MMAD values. Historically, the United States Pharmacopeia (USP) chapter <601> assumed a log-normal distribution for the aerodynamic particle size distribution (APSD). However, many OINDPs do not adhere to this assumption, leading to the exploration of alternative, more generalized methods.[2]
A comparison of MMAD values for a model orally inhaled drug product using different calculation methods based on data from a Next Generation Impactor (NGI) is presented below.
| Calculation Method | Assumed Distribution | Resulting MMAD (µm) | Fine Particle Fraction <5µm (FPF) | Reference |
| Pre-2015 USP <601> | Log-normal | 4.00 | 0.626 | [3][4] |
| Current USP <1604> | Not assumed | 3.46 | 0.722 | [3][4] |
This table highlights that different data analysis approaches can lead to significantly different MMAD and FPF values, underscoring the importance of method selection and clear reporting.[3][4] Further studies have shown that methods like the Chapman-Richards (CR) and Mercer-Morgan-Flodin (MMF) models, as well as two-point linear interpolation, which do not assume a log-normal distribution, often provide MMAD estimates that are in better agreement with each other and more accurately fit the observed data compared to the traditional USP method.[2]
Similarly, the choice of instrumentation can affect the measured MMAD. A comparison of different instruments for the aerodynamic assessment of a fluticasone propionate CFC MDI is shown below.
| Instrument | MMAD (µm) | Geometric Standard Deviation (GSD) | Fine Particle Fraction <4.7µm (%) | Reference |
| Andersen Cascade Impactor (ACI) | 2.8 ± 0.07 | - | 88 - 93 | [5] |
| Next Generation Impactor (NGI) | 2.0 ± 0.05 | - | 88 - 93 | [5] |
| Aerodynamic Particle Sizer (APS) | 1.8 ± 0.07 | - | 82.9 ± 2.1 | [5] |
These data demonstrate that while the FPF can be similar across instruments, the measured MMAD can vary, which may be attributed to factors like particle bounce and incomplete evaporation of propellants.[5]
Experimental Protocols
The following provides a generalized, detailed methodology for determining the MMAD of a dry powder inhaler (DPI) using a cascade impactor, a widely accepted technique.
Protocol: MMAD Determination using a Cascade Impactor
1. Preparation of the Cascade Impactor:
-
Select an appropriate cascade impactor, such as the Andersen Cascade Impactor (ACI) or the Next Generation Impactor (NGI).[6]
-
If required by the specific impactor protocol (e.g., for ACI), refrigerate the impactor for at least one hour before use to minimize particle bounce.[1]
-
Coat the collection surfaces (stages) of the impactor with a suitable substance (e.g., by greasing) to prevent particle bounce, which can lead to inaccurate sizing.[7]
2. Assembly of the Test Apparatus:
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
Connect the impactor to a vacuum pump through a flow control system.
-
Attach a mouthpiece adapter and an induction port to the impactor inlet.
3. Aerosol Sampling:
-
Actuate the DPI into the induction port of the assembled apparatus.
-
Draw the aerosolized drug particles through the impactor at a constant, calibrated flow rate (e.g., 28.3 L/min for the ACI or 30-100 L/min for the NGI).[6][7] The selected flow rate is critical as it determines the cut-off diameters of each impactor stage.
4. Sample Recovery and Analysis:
-
Disassemble the impactor in a low-humidity environment to prevent moisture absorption by the collected powder.
-
Carefully recover the drug substance from each component of the impactor (mouthpiece, induction port, each stage, and the final filter) by rinsing with a suitable solvent.
-
Quantify the amount of active pharmaceutical ingredient (API) in each solvent rinse using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
5. Data Analysis and MMAD Calculation:
-
Calculate the mass of API deposited on each stage of the impactor.
-
Determine the cumulative mass of API as a percentage of the total recovered mass that is smaller than the cut-off diameter of each respective stage.
-
Plot the cumulative percentage of mass against the effective cut-off diameter of each stage on a log-probability scale.
-
The MMAD is determined by interpolating the diameter at which 50% of the cumulative mass is reached.[8] This can be done using various methods, including linear interpolation or fitting the data to a sigmoid curve model (e.g., MMF or CR).[2][8]
Visualizing the Workflow and Methodological Relationships
To better understand the experimental and analytical process, the following diagrams illustrate the workflow for MMAD determination and the logical relationship between different calculation methods.
References
- 1. In vitro particle size characterization via inertial impaction [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. USP and Give Different APSD Results - DDL [ddl-conference.com]
- 4. researchgate.net [researchgate.net]
- 5. Aerodynamic particle size analysis of aerosols from pressurized metered-dose inhalers: Comparison of andersen 8-stage cascade impactor, next generation pharmaceutical impactor, and model 3321 aerodynamic particle sizer aerosol spectrometer | Semantic Scholar [semanticscholar.org]
- 6. epag.co.uk [epag.co.uk]
- 7. nickelconsortia.eu [nickelconsortia.eu]
- 8. Copley Scientific - Know Your Cascade Impaction Data: What Metrics Are Measured and Why? [copleyscientific.com]
Navigating the Rigors of Model Validation: A Comparative Guide to Cross-Validation Techniques in Mc-MMAD
For researchers, scientists, and drug development professionals, the validation of computational models is a cornerstone of reliable and reproducible science. In the realm of in silico drug discovery, methods like Monte Carlo with Minimization and Mixed-Model Averaging and Docking (Mc-MMAD) are powerful tools for predicting molecular interactions. However, the predictive power of such models must be rigorously assessed to avoid pitfalls like overfitting and to ensure their generalizability to new, unseen data. Cross-validation is an essential statistical method for this purpose, providing a more robust estimate of model performance than a simple train-test split.
This guide provides a comparative overview of three widely used cross-validation techniques—k-fold, Leave-One-Out (LOOCV), and Monte Carlo—in the context of a generalized this compound workflow. We will delve into the experimental protocols for each, present quantitative data in a clear, tabular format, and visualize the underlying processes to facilitate a deeper understanding.
The this compound Workflow: A Conceptual Overview
Before dissecting the cross-validation techniques, it is crucial to understand the conceptual workflow of a method like this compound. This multi-step process typically involves:
-
Conformational Sampling: Utilizing Monte Carlo methods to explore the vast conformational space of a ligand.
-
Energy Minimization: Refining the generated ligand poses to find energetically favorable conformations.
-
Molecular Docking: Predicting the preferred orientation of the minimized ligand when bound to a target protein.
-
Scoring and Averaging: Employing multiple scoring functions and averaging the results (mixed-model averaging) to improve the accuracy of binding affinity prediction.
The goal of cross-validation in this context is to evaluate how well this entire workflow can predict the activity or binding affinity of compounds that were not used during the model's development.
A Head-to-Head Comparison of Cross-Validation Techniques
The choice of a cross-validation strategy depends on several factors, including the size of the dataset, the computational cost, and the desired trade-off between bias and variance in the performance estimate.
| Feature | k-Fold Cross-Validation | Leave-One-Out Cross-Validation (LOOCV) | Monte Carlo Cross-Validation |
| Data Splitting | Dataset is divided into 'k' equal-sized folds. | Each data point serves as a test set once. | Data is randomly split into training and testing sets multiple times. |
| Number of Iterations | k | n (number of data points) | User-defined |
| Computational Cost | Moderate, dependent on 'k'. | High, especially for large datasets. | Flexible, can be computationally intensive with many iterations. |
| Bias of Performance Estimate | Generally low, but can be sensitive to the choice of 'k'. | Nearly unbiased. | Can have higher bias than k-fold if the training set size is small. |
| Variance of Performance Estimate | Can be high, as performance is averaged over 'k' models. | Low, as models are trained on very similar datasets. | Low, due to averaging over many random splits. |
| Best Suited For | General purpose, good for a wide range of dataset sizes. | Small datasets where maximizing training data is crucial.[1] | Large datasets or when a flexible number of iterations is desired.[2][3][4][5] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we outline the detailed methodologies for implementing each cross-validation technique within a hypothetical this compound-based virtual screening campaign aimed at identifying inhibitors for a specific protein target.
Dataset Preparation
Assume a dataset of 100 compounds with experimentally determined binding affinities (e.g., IC50 or Ki values) for the target protein.
k-Fold Cross-Validation Protocol
The k-fold cross-validation procedure involves systematically partitioning the data and iterating through training and testing.[6][7][8]
Methodology:
-
Choose the number of folds (k): A common choice is k=5 or k=10. For our dataset of 100 compounds, let's choose k=5.
-
Partition the data: Randomly shuffle the dataset and divide it into 5 equal-sized folds (20 compounds each).
-
Iterate through the folds:
-
Iteration 1: Use Fold 1 as the test set and Folds 2, 3, 4, and 5 as the training set.
-
Iteration 2: Use Fold 2 as the test set and Folds 1, 3, 4, and 5 as the training set.
-
...and so on, until each fold has been used as the test set once.
-
-
Model Training and Prediction: In each iteration, train the this compound model on the training set. This involves optimizing the parameters of the Monte Carlo search, minimization, and docking protocol. Then, use the trained model to predict the binding affinities of the compounds in the test set.
-
Performance Evaluation: For each iteration, calculate a performance metric (e.g., Root Mean Square Error - RMSE, or Pearson correlation coefficient - r) by comparing the predicted and experimental binding affinities for the test set.
-
Aggregate Results: Average the performance metrics across all 5 iterations to obtain the final cross-validated performance of the this compound model.
Leave-One-Out Cross-Validation (LOOCV) Protocol
LOOCV is an exhaustive form of k-fold cross-validation where k is equal to the number of data points.[1][9]
Methodology:
-
Iterate through each compound: For each of the 100 compounds in the dataset:
-
Select one compound as the test set.
-
Use the remaining 99 compounds as the training set.
-
-
Model Training and Prediction: In each of the 100 iterations, train the this compound model on the 99 training compounds and predict the binding affinity of the single test compound.
-
Performance Evaluation: Calculate the prediction error for each compound.
-
Aggregate Results: Average the prediction errors (e.g., calculate the RMSE) across all 100 iterations to get the final LOOCV performance estimate.
Monte Carlo Cross-Validation (Repeated Random Sub-sampling) Protocol
This method involves multiple random splits of the data into training and test sets.[2][3][4][5]
Methodology:
-
Define parameters:
-
Number of iterations (N): Typically a large number, e.g., N=100.
-
Training set size: A certain percentage of the data, e.g., 80% (80 compounds). The remaining 20% (20 compounds) will form the test set.
-
-
Iterate N times:
-
In each iteration, randomly select 80 compounds for the training set and use the remaining 20 for the test set.
-
-
Model Training and Prediction: For each of the 100 iterations, train the this compound model on the randomly selected training set and predict the binding affinities of the compounds in the corresponding test set.
-
Performance Evaluation: Calculate the chosen performance metric (e.g., RMSE, r) for each of the 100 test sets.
-
Aggregate Results: Average the performance metrics over all 100 iterations to obtain the final Monte Carlo cross-validated performance.
Quantitative Performance Metrics
The selection of appropriate performance metrics is crucial for a meaningful comparison of the cross-validation results.
| Metric | Description | Formula | Interpretation |
| Root Mean Square Error (RMSE) | Measures the standard deviation of the prediction errors. | sqrt(Σ(predicted - actual)² / n) | Lower values indicate a better fit. |
| Mean Absolute Error (MAE) | Measures the average magnitude of the errors in a set of predictions. | `Σ | predicted - actual |
| Pearson Correlation Coefficient (r) | Measures the linear relationship between predicted and actual values. | cov(predicted, actual) / (σ_predicted * σ_actual) | Values range from -1 to 1. A value closer to 1 indicates a strong positive correlation. |
| Coefficient of Determination (R²) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 1 - (Σ(actual - predicted)²) / (Σ(actual - mean_actual)²) | Values range from 0 to 1. Higher values indicate a better fit. |
Conclusion: Making an Informed Choice
There is no single "best" cross-validation technique; the optimal choice is context-dependent.
-
k-Fold cross-validation offers a good balance between computational cost and the reliability of the performance estimate, making it a popular choice for many applications.
-
Leave-One-Out cross-validation is ideal for smaller datasets where maximizing the amount of training data in each iteration is paramount to building a robust model, though it comes at a significant computational expense.
-
Monte Carlo cross-validation provides flexibility in the number of iterations and the training/test split ratio, making it a powerful tool for sensitivity analysis and for obtaining a stable estimate of model performance, particularly with larger datasets.
By carefully selecting and implementing an appropriate cross-validation strategy, researchers can gain greater confidence in the predictive power of their this compound models, ultimately leading to more reliable and impactful discoveries in the field of drug development.
References
- 1. Leave-One-Out Cross-Validation Explained | Medium [medium.com]
- 2. Statistical confidence for variable selection in QSAR models via Monte Carlo cross-validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. machinelearningmastery.com [machinelearningmastery.com]
- 8. K- Fold Cross Validation in Machine Learning - GeeksforGeeks [geeksforgeeks.org]
- 9. leave-one-out cross-validation loocv: Topics by Science.gov [science.gov]
A Comparative Analysis of Mc-MMAD's Specificity Against Other Tubulin Inhibitors
In the landscape of targeted cancer therapeutics, particularly Antibody-Drug Conjugates (ADCs), the specificity of the cytotoxic payload is paramount to achieving a favorable therapeutic window. Mc-MMAD, a maleimidocaproyl-conjugated form of Monomethyl Auristatin D (MMAD), is a potent anti-mitotic agent designed for targeted delivery to cancer cells. This guide provides a comparative analysis of the specificity of this compound's cytotoxic component, MMAD, against other well-established tubulin inhibitors, offering researchers and drug development professionals a comprehensive overview supported by experimental data and protocols.
Mechanism of Action: Targeting the Microtubule Assembly
This compound, upon internalization into a target cell and subsequent cleavage of the linker, releases MMAD. MMAD, like other auristatin derivatives such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), exerts its cytotoxic effect by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells. The specificity of these inhibitors is therefore a critical determinant of their on-target efficacy versus off-target toxicity.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency and specificity of a cytotoxic agent. The following table summarizes the available IC50 values for MMAD and its close analog, MMAE, across a panel of human cancer cell lines.
| Cell Line | Cancer Type | MMAD IC50 (nM) | MMAE IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | Data not available | 3.27 ± 0.42 | [1][2] |
| HEK293 | Kidney Cancer | Data not available | 4.24 ± 0.37 | [1][2] |
| MDA-MB-468 | Breast Cancer | Data not available | ~1 (qualitative) | [3] |
| MDA-MB-453 | Breast Cancer | Data not available | ~1 (qualitative) | [3] |
| BxPC-3 | Pancreatic Cancer | Data not available | 0.97 ± 0.10 | [4][5] |
| PSN-1 | Pancreatic Cancer | Data not available | 0.99 ± 0.09 | [4][5] |
| Capan-1 | Pancreatic Cancer | Data not available | 1.10 ± 0.44 | [4][5] |
| Panc-1 | Pancreatic Cancer | Data not available | 1.16 ± 0.49 | [4][5] |
| RAMOS | Burkitt's Lymphoma | Data not available | 0.12 | [6] |
Note: While MMAD is consistently described as a potent tubulin inhibitor, specific IC50 values from publicly available literature are scarce. The table highlights the potent, sub-nanomolar to low nanomolar activity of the closely related MMAE across a range of cancer cell lines. The lack of readily available, direct comparative data for MMAD underscores a gap in the current literature.
Off-Target Specificity: A Key Differentiator
A critical aspect of an inhibitor's specificity is its potential for off-target effects, which can lead to unwanted toxicities. For tubulin inhibitors, this can include interactions with other cellular components, such as kinases.
Currently, there is a lack of publicly available data from broad off-target screening panels (e.g., kinase panels) for MMAD. However, the auristatin class of molecules is generally considered to be highly potent and specific for tubulin. The primary differentiator in specificity among auristatin analogs used in ADCs often relates to their physicochemical properties, such as cell permeability.
-
MMAE: Being more cell-permeable, MMAE can diffuse out of the target cell and kill neighboring, antigen-negative cells. This "bystander effect" can be advantageous in treating heterogeneous tumors but may also increase the risk of off-target toxicity to healthy tissues.[4]
-
MMAF: In contrast, MMAF is less permeable, leading to more localized cytotoxicity within the target cell and potentially a better safety profile with reduced off-target effects.[4]
The specificity of this compound in an ADC context is therefore not only determined by the intrinsic activity of MMAD but also by the targeting antibody and the linker's stability and cleavage mechanism.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of an inhibitor in a given cell line.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test inhibitor (e.g., MMAD, MMAE)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Tubulin Polymerization Assay
This assay directly measures the effect of an inhibitor on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test inhibitor
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette or 96-well plate.
-
Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 for inhibition of tubulin polymerization is the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of a this compound Antibody-Drug Conjugate (ADC).
Caption: Workflow for determining the IC50 of a tubulin inhibitor using an MTT assay.
Conclusion
This compound, through its active payload MMAD, is a highly potent inhibitor of tubulin polymerization, a validated mechanism for cancer therapy. While direct, quantitative comparative data for MMAD's cytotoxicity across a broad panel of cancer cell lines is not extensively available in the public domain, its close analog MMAE demonstrates potent sub-nanomolar to low nanomolar activity. The specificity of this compound in a therapeutic context is a multifactorial equation that includes the intrinsic potency of MMAD, the targeting precision of the monoclonal antibody, and the characteristics of the linker. Further head-to-head studies quantifying the IC50 values of MMAD against other tubulin inhibitors and comprehensive off-target screening would provide a more definitive picture of its specificity profile. The experimental protocols provided herein offer a framework for researchers to conduct such valuable comparative assessments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cfmot.de [cfmot.de]
- 4. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mc-MMAD vs. Compound Y (MMAE) for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent tubulin-inhibiting payloads for antibody-drug conjugates (ADCs): Mc-MMAD (maleimidocaproyl-monomethyl auristatin D) and Compound Y, which for the purpose of this guide is represented by the well-characterized auristatin analog, MMAE (monomethyl auristatin E). This comparison is based on available preclinical data and aims to inform payload selection in ADC development.
Executive Summary
Both this compound and MMAE are highly potent auristatin derivatives that induce cell death by inhibiting tubulin polymerization. They are key components of ADCs, where they are linked to monoclonal antibodies to achieve targeted delivery to cancer cells. While both payloads exhibit picomolar to nanomolar cytotoxicity, available data suggests that ADCs constructed with an MMAD payload, such as the investigational agent Zapadcine-1, may exhibit superior tumor-killing activity compared to those with MMAE in certain contexts. However, MMAE is a more extensively studied and clinically validated payload, being a component of several FDA-approved ADCs. The choice between these two payloads will depend on the specific target, tumor type, and desired therapeutic index.
Data Presentation: Quantitative Comparison
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (as part of an ADC) IC50 | MMAE IC50 (as free drug) | Citation |
| Jurkat E6-1 | Acute Lymphoblastic Leukemia | Potent (qualitative) | - | [1] |
| BALL-1 | Acute Lymphoblastic Leukemia | Potent (qualitative) | - | [1] |
| Reh | Acute Lymphoblastic Leukemia | Potent (qualitative) | - | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Potent (qualitative) | - | [1] |
| SKBR3 | Breast Cancer | - | 3.27 ± 0.42 nM | |
| HEK293 | Kidney Cancer | - | 4.24 ± 0.37 nM | |
| MDA-MB-468 | Breast Cancer | - | More potent than on MDA-MB-453 | |
| MDA-MB-453 | Breast Cancer | - | Less potent than on MDA-MB-468 | |
| HepG2 | Liver Cancer | - | Potent (qualitative) | |
| BxPC-3 | Pancreatic Cancer | - | 0.97 ± 0.10 nM | |
| PSN-1 | Pancreatic Cancer | - | 0.99 ± 0.09 nM | |
| Capan-1 | Pancreatic Cancer | - | 1.10 ± 0.44 nM | |
| Panc-1 | Pancreatic Cancer | - | 1.16 ± 0.49 nM |
Note: A direct comparison study showed that an anti-DR5 ADC conjugated with MMAD (Zapadcine-1) possessed the highest tumoricidal activity compared to ADCs with MMAE, MMAF, DM1, and DM4 in a bioactivity screening assay[1].
Table 2: In Vivo Efficacy of ADCs
| ADC | Payload | Tumor Model | Dosing | Outcome | Citation |
| Zapadcine-1 | MMAD | Jurkat E6-1, BALL-1, Reh (ALL) CDX; ALL PDX; NCI-H1975 (NSCLC) CDX | Single dose | Drastic elimination of xenografts | [1][2] |
| Anti-TF ADC | MMAE | BxPC-3 (Pancreatic) Xenograft | 10 mg/kg, single dose | Significant tumor growth inhibition | |
| Erbitux-vc-PAB-MMAE | MMAE | A549 (Lung Cancer) Xenograft | Not specified | Effectively inhibited tumor growth | [3] |
| Anti-Nectin-4 ADC | MMAE | - | Low doses | Superior anti-tumor activity and tolerability compared to enfortumab-vedotin | [4] |
Mechanism of Action: Tubulin Inhibition
Both this compound and MMAE share a common mechanism of action. As auristatin derivatives, they are highly potent microtubule inhibitors. They bind to tubulin, the protein subunit of microtubules, and disrupt microtubule dynamics. This interference with microtubule polymerization and depolymerization leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Signaling Pathways
The inhibition of tubulin polymerization by MMAD and MMAE triggers a cascade of intracellular events leading to apoptosis. This process involves the activation of caspase signaling pathways. The disruption of the mitotic spindle activates the spindle assembly checkpoint, which, if prolonged, initiates the intrinsic apoptotic pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound and MMAE on cancer cell lines.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or MMAE in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
3. Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. MTT Addition:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
5. Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of ADCs containing this compound or MMAE in a mouse xenograft model[3].
1. Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with this compound, ADC with MMAE).
-
Administer the treatments intravenously (i.v.) at the specified doses and schedule.
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include tumor regression and survival.
5. Termination and Analysis:
-
Euthanize the mice when tumors reach a maximum allowable size or at the end of the study.
-
Excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Statistically analyze the tumor growth data to compare the efficacy of the different treatment groups.
Conclusion
Both this compound and MMAE are highly potent tubulin inhibitors with significant potential as ADC payloads. MMAE is a clinically validated and widely used payload with a substantial body of supporting data. This compound, as represented by the performance of MMAD-based ADCs, shows promise for even greater tumoricidal activity in some preclinical models. The selection of either payload for ADC development will require careful consideration of the target antigen, the specific cancer indication, and the desired balance between efficacy and safety. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative advantages of each payload.
References
- 1. A novel anti-DR5 antibody-drug conjugate possesses a high-potential therapeutic efficacy for leukemia and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel anti-DR5 antibody-drug conjugate possesses a high-potential therapeutic efficacy for leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
On-Target Efficacy of Mc-MMAD: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of Mc-MMAD, a maleimidocaproyl-conjugated monomethyl auristatin D (MMAD), against other microtubule-targeting agents. This compound is a key component in the construction of Antibody-Drug Conjugates (ADCs), where MMAD acts as the potent cytotoxic payload.[1] The on-target effect of an ADC is a critical determinant of its therapeutic efficacy and is primarily driven by the potent cytotoxicity of its payload directed to cancer cells.
Mechanism of Action: Microtubule Disruption
This compound, as part of an ADC, is designed to be internalized by target cancer cells. Once inside the cell, the MMAD payload is released and exerts its cytotoxic effect by inhibiting tubulin polymerization.[2][] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).[4] This targeted delivery system aims to enhance the therapeutic window of highly potent molecules like MMAD, minimizing systemic toxicity.
Comparative Cytotoxicity of Tubulin Inhibitors
The following table summarizes the in vitro cytotoxicity of MMAD's close analog, monomethyl auristatin E (MMAE), and other commonly used microtubule inhibitors across various cancer cell lines. While direct comparative data for this compound is limited in publicly available literature, the data for MMAE, a closely related auristatin derivative, provides a strong surrogate for understanding the potent anti-cancer activity of this class of compounds.[2][5]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| MMAE | MDA-MB-468 | Breast Cancer | ~10 | 48 | MTT |
| MMAE | MDA-MB-453 | Breast Cancer | ~100 | 48 | MTT |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 5-10 | 120 | Live Cell Count |
| Paclitaxel | Cal51 | Breast Cancer | 5-10 | 120 | Live Cell Count |
| Paclitaxel | Various | 8 Human Tumor Lines | 2.5 - 7.5 | 24 | Clonogenic Assay |
| Docetaxel | SH-SY5Y | Neuroblastoma | >10 | 72 | Colony Inhibition |
| Docetaxel | BE(2)M17 | Neuroblastoma | ~5 | 72 | Colony Inhibition |
| Docetaxel | CHP100 | Neuroblastoma | ~1 | 72 | Colony Inhibition |
Note: The experimental conditions, such as cell lines and exposure times, vary across different studies. This table is intended to provide a general comparison of potency.[6][7][8][9]
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound-containing ADCs involves a series of in vitro assays to confirm its mechanism of action and cytotoxic potency.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of a compound on the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a GTP stock solution (e.g., 100 mM).
-
Prepare the test compound (e.g., released MMAD) and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor) at desired concentrations in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test and control compounds.
-
Initiate the polymerization reaction by adding the tubulin and GTP solution to each well. The final tubulin concentration is typically in the range of 3-5 mg/mL.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Compare the polymerization curves of the test compound with the positive and negative controls. A potent inhibitor like MMAD is expected to show a significant reduction in the Vmax (maximum rate of polymerization) and the final plateau of the curve.[10]
-
In Vitro Tubulin Polymerization Assay Workflow.
Immunofluorescence Staining for Microtubule Disruption
This cell-based assay allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Principle: Cells are treated with the compound of interest, and then the microtubule cytoskeleton is stained using a specific primary antibody against tubulin and a fluorescently labeled secondary antibody. The changes in the microtubule structure can then be observed using fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Seed adherent cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., an ADC containing this compound or free MMAD), a positive control for microtubule disruption (e.g., nocodazole), a positive control for microtubule stabilization (e.g., paclitaxel), and a vehicle control for a predetermined amount of time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature, or ice-cold methanol at -20°C for 5-10 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes to allow the antibodies to access the intracellular components.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 30-60 minutes.
-
Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Untreated cells should display a well-organized, filamentous microtubule network, while cells treated with a microtubule-disrupting agent like MMAD will show a diffuse, fragmented, or absent microtubule structure.[11][12]
-
Immunofluorescence Staining Workflow for Microtubule Disruption.
Signaling Pathway of ADC-Mediated Cytotoxicity
The on-target effect of an ADC containing this compound follows a specific signaling cascade leading to cell death.
Signaling Pathway of ADC-Mediated Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Mc-MMAD Performance Analysis Against a Known Positive Control in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of Mc-MMAD (Maleimidocaproyl-Monomethyl Auristatin D), a key component in antibody-drug conjugates (ADCs), against a well-established positive control. The data presented here is compiled from various studies to offer a comprehensive overview for researchers engaged in the development of targeted cancer therapies.
Performance Overview
This compound is an ADC linker-payload that combines the potent tubulin inhibitor, Monomethyl Auristatin D (MMAD), with a maleimidocaproyl linker. This combination allows for the covalent attachment of MMAD to a monoclonal antibody, enabling targeted delivery to cancer cells. The cytotoxic payload, MMAD, exerts its anti-cancer effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
To contextualize the performance of this compound, this guide compares its cytotoxic activity with that of a widely used chemotherapeutic agent, Paclitaxel, which also targets tubulin.
Quantitative Performance Data
The following table summarizes the in vitro cytotoxicity of a site-specifically conjugated MMAD-ADC and the positive control, Paclitaxel, in the BxPC-3 pancreatic cancer cell line. It is important to note that the data for the MMAD-ADC and Paclitaxel are derived from separate studies and are presented here for comparative purposes.
| Compound | Cell Line | Assay | Endpoint | Result (IC50) |
| Site-specific MMAD-ADC | BxPC-3 | Cytotoxicity Assay | 50% inhibitory concentration | 0.3 nM |
| Paclitaxel (Positive Control) | BxPC-3 | Clonogenic Assay | 50% inhibitory concentration | ~5 nM |
Note: IC50 values can vary depending on the specific experimental conditions, including the antibody used for the ADC, the drug-to-antibody ratio (DAR), and the duration of drug exposure.
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the in vitro cytotoxicity of ADC components like this compound and positive controls such as Paclitaxel.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Objective: To measure the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., BxPC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compound (e.g., this compound ADC)
-
Positive control (e.g., Paclitaxel)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compounds. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of MMAD and a typical experimental workflow for evaluating ADC cytotoxicity.
Caption: Workflow for determining ADC cytotoxicity.
Caption: MMAD signaling pathway in a target cancer cell.
A Comparative Analysis of Mc-MMAD in Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of both the cytotoxic agent and the linker technology is critical to the efficacy and safety of an ADC. This guide provides a detailed comparison of Mc-MMAD, an antibody-drug conjugate utilizing the potent auristatin derivative Monomethyl auristatin D (MMAD) with a non-cleavable maleimidocaproyl (Mc) linker, against other established ADC technologies. This analysis is intended for researchers, scientists, and drug development professionals to inform the selection and design of next-generation ADCs.
Overview of this compound and Its Alternatives
This compound is a drug-linker conjugate where the highly potent microtubule inhibitor MMAD is connected to an antibody via a stable, non-cleavable maleimidocaproyl (Mc) linker. The primary alternatives to this technology can be categorized by either the cytotoxic payload or the linker type.
-
Alternative Payloads: The most common alternatives to auristatins like MMAD and its close analog Monomethyl auristatin E (MMAE) are the maytansinoids (e.g., DM1 and DM4). Both auristatins and maytansinoids are potent tubulin inhibitors, but they bind to different sites on the tubulin protein.[1] Other classes of payloads include DNA-damaging agents (e.g., calicheamicins, duocarmycins) and topoisomerase inhibitors (e.g., SN-38).
-
Alternative Linkers: The non-cleavable Mc linker in this compound is designed to release the payload only after the complete degradation of the antibody within the lysosome of the target cell.[2][3] This contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers in the tumor microenvironment, such as low pH (acid-labile linkers), high glutathione concentrations (disulfide linkers), or the presence of specific enzymes like cathepsin B (protease-sensitive linkers).[2][4]
Quantitative Comparison of ADC Technologies
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of different ADC platforms. It is important to note that direct head-to-head comparisons are often limited, and data is compiled from various studies using different antibodies and cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Various ADC Payloads
| ADC Platform | Payload Class | Linker Type | Cancer Cell Line | IC50 (nM) | Reference |
| Trastuzumab-Mc-MMAD | Auristatin | Non-cleavable | SKOV3 (Ovarian) | Data not specified, lower efficacy than MMAE-ADC | [5] |
| Trastuzumab-vc-MMAE | Auristatin | Cleavable (vc) | N87 (Gastric) | ~0.1 | [6] |
| Trastuzumab-vc-MMAE | Auristatin | Cleavable (vc) | SKBR-3 (Breast) | 3.27 ± 0.42 | [7] |
| Anti-TF-MMAE ADC | Auristatin | Not specified | BxPC-3 (Pancreatic) | 0.97 ± 0.10 | [8] |
| Anti-TF-MMAE ADC | Auristatin | Not specified | PSN-1 (Pancreatic) | 0.99 ± 0.09 | [8] |
| Trastuzumab-MCC-DM1 | Maytansinoid | Non-cleavable | HER2-positive cell lines | Generally potent, specific IC50s vary | [9] |
| ZHER2-ABD-mcDM1 | Maytansinoid | Non-cleavable | SKOV3 (Ovarian) | Moderate anti-tumor effect | [10] |
| ZHER2-ABD-mcMMAF | Auristatin | Non-cleavable | SKOV3 (Ovarian) | More potent than DM1 conjugate | [10] |
Table 2: Preclinical In Vivo Efficacy of Different ADC Platforms
| ADC Platform | Payload Class | Linker Type | Xenograft Model | Efficacy Outcome | Reference |
| C16-PEG6-C2-MMAD | Auristatin | Non-cleavable | BxPC3 (Pancreatic) | Reduced efficacy compared to stable MMAD conjugate | [11] |
| Trastuzumab-MMAD ADC | Auristatin | Non-cleavable | SKOV3 (Ovarian) | Lower tumor efficacy compared to MMAE-ADC | [5] |
| ZHER2-ABD-mcMMAF | Auristatin | Non-cleavable | SKOV3 (Ovarian) | Complete tumor regression in 50% of mice | [10] |
| ZHER2-ABD-mcDM1 | Maytansinoid | Non-cleavable | SKOV3 (Ovarian) | Moderate anti-tumor effect | [10] |
| Erbitux-vc-PAB-MMAE | Auristatin | Cleavable (vc) | A549 (Lung) | Significant tumor growth inhibition | [12] |
| m825-MMAE | Auristatin | Cleavable | Colon, Breast, Ovarian, Lung, Pancreatic | Tumor shrinkage and disappearance | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key experiments used in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1][2]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Add the ADC solutions to the appropriate wells and incubate for a period of 48 to 144 hours.[1][2]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.[1][2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.[2]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- cell line is often transfected with a fluorescent protein like GFP for identification).[2]
-
Complete cell culture medium.
-
96-well plates (black-walled, clear bottom for fluorescence measurements).[14]
-
ADC and control antibodies.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate and incubate overnight.[2]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC and incubate for 48-144 hours.[2]
-
Viability Assessment:
-
For fluorescently labeled Ag- cells: Measure the fluorescence intensity in each well. A decrease in fluorescence in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.[2]
-
For unlabeled cells: Use flow cytometry to distinguish and quantify the viability of each cell population based on specific cell surface markers.
-
-
Data Analysis: Calculate the percentage of viability of the Ag- cells in the co-culture and compare it to the viability of Ag- cells cultured alone and treated with the same ADC concentrations.[2]
In Vivo Efficacy Study (Mouse Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).[15]
-
Human cancer cell line for xenograft implantation.[15]
-
Matrigel (optional, to aid tumor formation).[15]
-
ADC, control antibody, and vehicle solutions.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) in PBS or a mixture with Matrigel into the flank of each mouse.[15]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 150-300 mm³), randomize the mice into treatment and control groups.[15]
-
ADC Administration: Administer the ADC, control antibody, or vehicle intravenously at specified doses and schedules.[16]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. Tumors are then excised and weighed.[16]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathways and Mechanisms of Action
The cytotoxic payloads of this compound and its primary alternatives, the maytansinoids, both function by disrupting microtubule dynamics, which is essential for cell division.
Tubulin Inhibition Signaling Pathway
Auristatins (like MMAD and MMAE) and maytansinoids (like DM1) are microtubule-destabilizing agents. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately triggering apoptosis (programmed cell death).[10][17] While both classes of drugs target tubulin, they bind to different sites: auristatins bind at the vinca alkaloid site, while maytansinoids bind at the maytansine site.[1][9]
Caption: Mechanism of action for tubulin-inhibiting ADCs.
Logical Workflow for ADC Internalization and Payload Release
The following diagram illustrates the general workflow for both cleavable and non-cleavable linker-based ADCs.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of HER2-targeted affibody conjugates loaded with auristatin- and maytansine-derived drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Mc-MMAD: A Guide for Laboratory Professionals
For Immediate Release – In the dynamic landscape of pharmaceutical research and development, the safe handling and disposal of potent chemical compounds are of paramount importance. This document provides essential safety and logistical information for the proper disposal of Mc-MMAD, a maleimidocaproyl-conjugated form of Monomethylauristatin D (MMAD), a highly potent microtubulin inhibitor used in the development of Antibody-Drug Conjugates (ADCs). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound and its active component, MMAD, are classified as cytotoxic agents.[1][2] Due to their ability to inhibit cell division, these compounds are hazardous and require stringent disposal protocols.[3] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1401963-15-2 |
| Molecular Formula | C₅₁H₇₇N₇O₉S |
| Molecular Weight | 964.26 g/mol |
| Physical Appearance | Solid |
| Storage Temperature | -20°C |
Experimental Protocols for Safe Disposal
The following step-by-step procedures provide detailed methodologies for the safe handling and disposal of this compound in a laboratory setting. These protocols are designed to minimize exposure and ensure that all contaminated materials are treated as cytotoxic waste.
Personal Protective Equipment (PPE)
All personnel handling this compound or its waste must wear the following minimum PPE:
-
Two pairs of chemotherapy-grade nitrile gloves[5]
-
A disposable, non-permeable, long-sleeved gown[6]
-
Safety goggles or a face shield[6]
-
A fit-tested N95 or higher-level respirator, particularly when handling the solid compound or if aerosolization is possible.[6]
Waste Segregation and Containment
Proper segregation of cytotoxic waste at the point of generation is crucial.
-
Sharps Waste: All needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a clearly labeled, puncture-resistant sharps container designated for cytotoxic waste.[1][2] These containers are typically color-coded (e.g., purple or red) to distinguish them from other waste streams.[1]
-
Solid Waste: Non-sharp contaminated items, including gloves, gowns, bench paper, and vials, must be disposed of in a designated, leak-proof cytotoxic waste container lined with a thick, plastic bag.[2] This container should be clearly labeled with the cytotoxic hazard symbol.
-
Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a sealed, leak-proof, and clearly labeled container designated for cytotoxic liquid waste.
Decontamination and Spill Cleanup Protocol
In the event of a spill, immediate and effective cleanup is necessary to minimize contamination. Spill kits specifically for cytotoxic agents should be readily available in all areas where this compound is handled.[7]
For a small spill (<5 mL or 5 g):
-
Restrict Access: Immediately alert others in the area and restrict access to the spill location.
-
Don PPE: Put on the appropriate PPE as described in section 1.
-
Containment:
-
Cleanup:
-
Dispose of PPE: Remove and dispose of all contaminated PPE in the cytotoxic solid waste container.
-
Wash Hands: Thoroughly wash hands with soap and water.
For a large spill (>5 mL or 5 g):
-
Evacuate: Evacuate the immediate area and prevent re-entry.
-
Alert Supervisor: Notify the laboratory supervisor and the institutional safety officer immediately.
-
Professional Cleanup: A large spill should be managed by trained emergency response personnel.
Final Disposal Procedure
-
Packaging: Ensure all cytotoxic waste containers are securely sealed to prevent leakage. Do not overfill containers.
-
Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" and include the biohazard symbol.
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until collection.
-
Collection: Arrange for collection by a licensed hazardous waste disposal contractor specializing in cytotoxic waste.
-
Treatment: The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[4] This process effectively destroys the hazardous chemical compounds.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Procedure for managing cytotoxic spill | Asia Pacific Oncology Pharmacy Community [apopc.asia]
- 2. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. policy.nshealth.ca [policy.nshealth.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. dvm360.com [dvm360.com]
Essential Safety and Handling Guide for Mc-MMAD (Monomethyl Auristatin E Analog)
This guide provides critical safety and logistical information for laboratory personnel handling the potent cytotoxic compound Mc-MMAD, an analog of Monomethyl Auristatin E (MMAE). Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a highly potent synthetic antineoplastic agent that functions as an antimitotic drug by inhibiting tubulin polymerization.[1][2] Due to its high cytotoxicity, it poses a significant health risk if not handled properly.[2] Potential routes of occupational exposure include inhalation of aerosols or particles, skin contact, and accidental ingestion.[3][4]
Key Hazards:
-
Causes damage to organs through prolonged or repeated exposure.[5][6]
-
Causes skin and serious eye irritation.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against exposure to this compound.[4][7] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications & Best Practices |
| Weighing & Aliquoting (Dry Powder) | - Double Nitrile Gloves- Disposable Gown with Cuffs- Full-Face Shield or Goggles with a Face Mask- Approved Respirator (e.g., N95 or higher) | - Perform in a certified chemical fume hood or containment isolator.- Use powder-free gloves tested for resistance to chemotherapy drugs (ASTM D6978).[7][8]- Ensure gown is low-lint, disposable, and fluid-resistant.[4][8]- Change gloves every 30-60 minutes or immediately upon contamination. |
| Solution Preparation & Handling | - Double Nitrile Gloves- Disposable Gown with Cuffs- Safety Goggles with Side Shields | - Conduct all manipulations within a biological safety cabinet or fume hood.- Use Luer-lock syringes and fittings to prevent leaks.[7]- Change gloves immediately if they come into contact with the solution. |
| Cell Culture & In Vitro Assays | - Nitrile Gloves- Disposable Gown or Lab Coat- Safety Glasses | - Perform all work in a certified biological safety cabinet.- Handle all treated media and cell culture waste as cytotoxic. |
| Spill Cleanup | - Double Nitrile Gloves (heavy-duty)- Disposable, Fluid-Resistant Gown- Full-Face Shield and Goggles- Approved Respirator | - Use a designated cytotoxic spill kit.- Cordon off the area to prevent cross-contamination.[3]- Clean the area with an appropriate deactivating agent. |
| Waste Disposal | - Nitrile Gloves- Lab Coat | - Segregate all this compound-contaminated waste into clearly labeled, sealed containers for cytotoxic materials.[4][6] |
Engineering Controls and Containment
Engineering controls are the first line of defense in minimizing exposure. For potent compounds like this compound, with Occupational Exposure Limits (OELs) potentially as low as 5-7 ng/m³, stringent containment is necessary.[9]
| Control Measure | Application | Rationale |
| Containment Isolator (Glove Box) | Weighing and handling of powdered this compound | Provides the highest level of operator protection by creating a physical barrier. Recommended for activities with high potential for aerosol generation. |
| Chemical Fume Hood | Preparation of stock solutions and dilutions | Protects the user from inhaling hazardous vapors or dust. |
| Class II Biological Safety Cabinet | Cell-based assays and sterile manipulations | Provides personnel, product, and environmental protection. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated pipettes with low-retention tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE for handling dry powder as specified in the table above. Perform all steps within a certified chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully add the desired amount of this compound to the tube. Record the exact weight.
-
Dissolution: Based on the molecular weight of this compound (e.g., ~718 g/mol for MMAE), calculate the volume of DMSO required to achieve a 10 mM concentration.[10]
-
Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled tubes. Store at -20°C or as recommended.
-
Decontamination: Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Waste Disposal: Dispose of all contaminated materials (gloves, tubes, tips) in the designated cytotoxic waste container.
Operational and Disposal Plans
A clear workflow for handling and disposing of this compound is crucial for safety.
Caption: Workflow for the safe handling and disposal of this compound.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is required to prevent exposure.
Procedure:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Cordon off the spill area to prevent entry.[3]
-
Don PPE: Put on the appropriate spill cleanup PPE, including a respirator.
-
Containment: Use absorbent pads from a cytotoxic spill kit to cover and contain the spill.[4]
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste bag.
-
Decontamination: Clean the spill area with a decontaminating solution (e.g., bleach), followed by a rinse with water.
-
Reporting: Report the incident to the laboratory supervisor and institutional safety office.
In case of personal exposure, follow these first aid measures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure event. [11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsinsider.com [ohsinsider.com]
- 9. Antibody-Drug Conjugates (ADCs): Navigating Four Pillars of Safety, Development, Supply Chain and Manufacturing Excellence [scirp.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. eaglebio.com [eaglebio.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
